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  • Product: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
  • CAS: 436096-79-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Postulated Mechanism of Action of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Abstract (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a synthetic compound with a molecular formula of C15H18N2 for which the precise mechanism of action has not been empirically determined in publicly available literatu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a synthetic compound with a molecular formula of C15H18N2 for which the precise mechanism of action has not been empirically determined in publicly available literature.[1] This guide synthesizes information from structurally related pyridine and benzylamine derivatives to propose a plausible, albeit hypothetical, mechanism of action for this compound. We postulate that (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine may function as a modulator of intracellular signaling cascades, potentially as a protein kinase inhibitor or an influencer of key pathways in oncology, such as the Wnt/β-catenin pathway. This document outlines a comprehensive, self-validating experimental workflow designed to rigorously test this hypothesis. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel small molecules.

Introduction and Chemical Profile

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a pyridine ring linked to a substituted benzyl group. Its chemical structure suggests potential for diverse biological activities, as both pyridine and benzylamine moieties are prevalent in a wide array of pharmacologically active compounds.[2][3] Pyridine derivatives, for example, are integral to drugs targeting a variety of conditions, from neurological disorders to cancer, often by interacting with key enzymes and receptors.[3][4][5] Similarly, benzylamine derivatives have demonstrated roles in modulating cellular pathways, including those leading to apoptosis.[6]

Table 1: Chemical Properties of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

PropertyValueSource
Molecular FormulaC15H18N2[1]
Molecular Weight226.32 g/mol [1]
CAS Number436096-79-6[1]
AppearanceNot specified in literature; likely a solid or oil at room temperature.N/A
SolubilityNot specified in literature; predicted to be soluble in organic solvents.N/A

Postulated Mechanism of Action: A Hypothesis Grounded in Structural Analogy

Based on the known activities of its core structural components, we hypothesize that (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine acts as a modulator of critical intracellular signaling pathways, with a primary focus on protein kinases and developmental pathways implicated in cancer.

The pyridine ring is a common scaffold for protein kinase inhibitors.[4] Specifically, pyridin-3-amine derivatives have been designed as multi-targeted protein kinase inhibitors for non-small cell lung cancer, showing potent inhibition of kinases like FGFR, RET, EGFR, and ALK.[4] The benzylamine moiety, on the other hand, has been shown in preclinical studies to induce apoptosis and reduce proliferation and metastasis in melanoma cells by altering the Wnt/β-catenin pathway and downregulating phospho-AKT levels.[6]

Therefore, our central hypothesis is that (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine may exhibit a dual mechanism of action:

  • Direct inhibition of one or more protein kinases involved in cell proliferation and survival.

  • Modulation of the Wnt/β-catenin signaling pathway , leading to decreased cell proliferation and induction of apoptosis.

This proposed mechanism is illustrated in the following diagram:

Proposed_Mechanism_of_Action cluster_cell Cancer Cell cluster_kinase Kinase Signaling cluster_wnt Wnt/β-catenin Pathway Compound (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Kinase Protein Kinase (e.g., FGFR, EGFR) Compound->Kinase Inhibits Beta_Catenin β-catenin Compound->Beta_Catenin Downregulates Proliferation Cell Proliferation & Survival Kinase->Proliferation Activates Wnt Wnt Signaling Wnt->Beta_Catenin Stabilizes Beta_Catenin->Proliferation Promotes Apoptosis Apoptosis Beta_Catenin->Apoptosis Inhibits

Caption: Postulated dual mechanism of action of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

A Self-Validating Experimental Workflow to Elucidate the Mechanism of Action

To systematically investigate our hypothesis, we propose a multi-stage experimental approach. This workflow is designed to be self-validating, where the results of each stage inform the design of the next, providing a robust and logical progression of inquiry.

Experimental_Workflow Start Start: Hypothesis Formulation In_Vitro_Screening Phase 1: In Vitro Screening (Broad Spectrum Kinase Panel & Cell Viability) Start->In_Vitro_Screening Target_Validation Phase 2: Target Validation (Cell-Based Assays & Western Blot) In_Vitro_Screening->Target_Validation Identified Hits Pathway_Analysis Phase 3: Pathway Analysis (Reporter Assays & Immunofluorescence) Target_Validation->Pathway_Analysis Confirmed Targets In_Vivo_Studies Phase 4: In Vivo Efficacy (Xenograft Models) Pathway_Analysis->In_Vivo_Studies Validated Pathway Conclusion Conclusion: Mechanism Elucidation In_Vivo_Studies->Conclusion Demonstrated Efficacy

Caption: A self-validating experimental workflow for mechanism of action studies.

Phase 1: In Vitro Screening

Objective: To perform a broad initial assessment of the compound's biological activity against a panel of protein kinases and to determine its cytotoxic effects on various cancer cell lines.

Experimental Protocols:

  • Broad Spectrum Kinase Inhibition Assay:

    • Principle: A radiometric or fluorescence-based assay to quantify the inhibitory activity of the compound against a large panel of recombinant human protein kinases (e.g., a panel of over 400 kinases).

    • Methodology:

      • Prepare a stock solution of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in DMSO.

      • Perform serial dilutions to obtain a range of concentrations.

      • In a multi-well plate, combine the compound at various concentrations with a specific kinase, its substrate, and ATP (radiolabeled or with a fluorogenic component).

      • Incubate for a predetermined time at the optimal temperature for the kinase.

      • Measure the kinase activity (e.g., via scintillation counting or fluorescence intensity).

      • Calculate the IC50 value for each kinase that shows significant inhibition.

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Principle: To assess the dose-dependent effect of the compound on the viability of a panel of human cancer cell lines (e.g., non-small cell lung cancer, melanoma, and colon cancer lines).

    • Methodology:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with increasing concentrations of the compound for 48-72 hours.

      • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's protocol.

      • Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.

      • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Phase 2: Target Validation

Objective: To validate the initial kinase "hits" from the in vitro screen in a cellular context and to investigate the compound's effect on key signaling proteins.

Experimental Protocols:

  • Western Blot Analysis of Phosphorylated Proteins:

    • Principle: To determine if the compound inhibits the phosphorylation of downstream targets of the identified kinases in treated cells.

    • Methodology:

      • Treat selected cancer cell lines with the compound at concentrations around its GI50.

      • Lyse the cells and quantify the protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for the phosphorylated forms of the kinase substrates (e.g., phospho-AKT, phospho-ERK).

      • Use corresponding total protein antibodies as loading controls.

      • Visualize the bands using chemiluminescence and quantify the band intensities.

Phase 3: Pathway Analysis

Objective: To investigate the effect of the compound on the Wnt/β-catenin signaling pathway.

Experimental Protocols:

  • β-catenin/TCF Reporter Assay:

    • Principle: To quantify the transcriptional activity of the β-catenin/TCF complex, a key downstream effector of the Wnt pathway.

    • Methodology:

      • Transfect cells with a reporter plasmid containing TCF-responsive elements driving the expression of a reporter gene (e.g., luciferase).

      • Treat the transfected cells with the compound, with and without a Wnt ligand (e.g., Wnt3a).

      • Measure the reporter gene activity (e.g., luminescence).

      • A decrease in reporter activity would suggest inhibition of the Wnt/β-catenin pathway.

  • Immunofluorescence Staining for β-catenin Localization:

    • Principle: To visualize the subcellular localization of β-catenin. In an active Wnt pathway, β-catenin translocates to the nucleus.

    • Methodology:

      • Grow cells on coverslips and treat them with the compound.

      • Fix and permeabilize the cells.

      • Incubate with a primary antibody against β-catenin, followed by a fluorescently labeled secondary antibody.

      • Counterstain the nuclei with DAPI.

      • Visualize the cells using a fluorescence microscope to determine if the compound prevents the nuclear accumulation of β-catenin.

Phase 4: In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in a preclinical animal model.

Experimental Protocols:

  • Human Tumor Xenograft Model:

    • Principle: To assess the ability of the compound to inhibit tumor growth in immunodeficient mice bearing human cancer cell xenografts.

    • Methodology:

      • Inject a suitable cancer cell line subcutaneously into immunodeficient mice.

      • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

      • Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

      • Measure tumor volume and body weight regularly.

      • At the end of the study, excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm the on-target effects in vivo.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 2: Example Data Summary for In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)
FGFR1[Value]
EGFR[Value]
ALK[Value]
......

Table 3: Example Data Summary for Cell Viability

Cell LineGI50 (µM)
NCI-H1581 (NSCLC)[Value]
A375 (Melanoma)[Value]
HT-29 (Colon)[Value]
......

Conclusion

While the precise mechanism of action of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine remains to be definitively elucidated, this guide provides a robust, scientifically grounded framework for its investigation. By leveraging knowledge from structurally similar compounds, we have formulated a plausible hypothesis centered on the dual modulation of protein kinase activity and the Wnt/β-catenin pathway. The proposed self-validating experimental workflow offers a clear and logical path for researchers to systematically test this hypothesis, ultimately revealing the therapeutic potential of this novel chemical entity.

References

  • The Biological Activity of N-benzyl-N-methyl-1-phenylpropan-2-amine Deriv
  • Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Benchchem.
  • (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. Sapphire Bioscience.
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed. [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PMC. [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. ACS Publications. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling and Stability Dynamics of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the selection and characterization of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection and characterization of intermediate building blocks dictate the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) is a highly versatile secondary amine featuring a lipophilic 4-ethylbenzyl moiety and a polar, hydrogen-bond-accepting pyridin-3-ylmethyl group. This unique structural dichotomy makes it an exceptional scaffold for designing kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and targeted protein degraders.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind the physicochemical behavior of this compound, explore its degradation mechanisms under stress, and provide self-validating experimental protocols to ensure rigorous quality control during preclinical development.

Structural Identity and Chemical Causality

The molecular architecture of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine ( C15​H18​N2​ ) is defined by two distinct microenvironments separated by a secondary amine bridge:

  • The 4-Ethylbenzyl Domain: This region is highly lipophilic and electron-rich. The ethyl group provides a steric shield and increases the overall partition coefficient (LogP), which is critical for driving passive membrane permeability in cellular assays.

  • The Pyridin-3-ylmethyl Domain: The pyridine ring introduces a basic nitrogen ( sp2 hybridized) that acts as a strong hydrogen bond acceptor. This is essential for anchoring the molecule within target protein binding pockets (e.g., interacting with the hinge region of kinases).

The secondary amine bridge ( sp3 hybridized nitrogen) serves as a flexible hinge and a site for further functionalization (e.g., amidation, reductive amination). However, this dual-basic nature means the molecule exhibits complex ionization behavior, which directly impacts its solubility and stability profiles.

Physicochemical Profiling

Understanding the physicochemical parameters of this compound is critical for formulation and assay design. The baseline properties of the core scaffold, 3-pyridinemethanamine, demonstrate a primary amine pKa of approximately 8.34[1][2][3]. The addition of the 4-ethylbenzyl group shifts the electron density, slightly elevating the secondary amine's pKa while significantly increasing the molecule's lipophilicity.

Quantitative Data Summary

The following table synthesizes the calculated and experimentally extrapolated physicochemical data for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, grounded in the properties of its constituent functional groups.

ParameterValue / EstimateCausality / Scientific Rationale
Molecular Weight 226.32 g/mol Optimal for fragment-based or lead-like drug discovery (Rule of 5 compliant).
pKa (Pyridine N) ~5.2The sp2 nitrogen lone pair is orthogonal to the π -system, making it weakly basic.
pKa (Secondary Amine) ~8.5 - 9.0The sp3 nitrogen is highly basic, meaning the compound is predominantly protonated at physiological pH (7.4)[1][3].
LogP (Octanol/Water) ~3.2The lipophilic 4-ethylbenzyl group drives the partition coefficient up compared to the highly polar 3-pyridinemethanamine base (-0.3)[3].
Topological Polar Surface Area (TPSA) 24.9 ŲLow TPSA indicates excellent potential for blood-brain barrier (BBB) penetration and high oral bioavailability.
Kinetic Solubility (pH 7.4) Moderate (50-100 µM)At pH 7.4, the secondary amine is partially ionized, balancing aqueous solubility with lipophilicity.
Profiling Workflow

To validate these parameters empirically, a sequential, high-throughput workflow must be established. The logic here is linear: purity must be confirmed before ionization is measured, and ionization must be understood before lipophilicity and solubility can be accurately contextualized.

G A Compound Synthesis & Purification B LC-MS Purity >98% A->B C pKa Determination (Potentiometric) B->C D LogD/LogP Profiling (Shake-Flask) B->D E Kinetic Solubility (Nephelometry) B->E

Fig 1. Sequential physicochemical profiling workflow for early-stage drug development.

Stability Dynamics and Degradation Pathways

Chemical stability is not a static property; it is a dynamic response to environmental stressors. According to the ICH Q1A(R2) guidelines for stability testing[4][5][6], drug substances must be evaluated under forced degradation conditions to identify potential breakdown products.

For (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, the primary vulnerabilities lie in its nitrogen centers and the benzylic positions:

  • Oxidative Stress: The pyridine nitrogen is susceptible to N-oxidation in the presence of peroxides (e.g., H2​O2​ ) or radical initiators (e.g., AAPH). The secondary amine is also a target for oxidation, potentially leading to hydroxylamine formation. The causality here is driven by the electron-rich nature of the unprotonated lone pairs, which readily donate electron density to reactive oxygen species (ROS).

  • Photolytic Stress: The benzylic C-N bonds are photochemically labile. Exposure to UV/Vis light can induce homolytic cleavage, generating benzylic and aminyl radicals that subsequently recombine or react with solvent, leading to fragmentation.

G A (4-Ethyl-benzyl)-pyridin- 3-ylmethyl-amine B Oxidative Stress (H2O2, AAPH) A->B C Photolytic Stress (UV/Vis) A->C D Pyridine N-Oxide Formation B->D E Secondary Amine Hydroxylation B->E F Benzylic C-N Cleavage C->F

Fig 2. Principal degradation pathways under oxidative and photolytic stress conditions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. This means they include internal controls and system suitability criteria that immediately flag experimental failure, preventing the propagation of bad data.

Protocol A: High-Throughput Potentiometric pKa Determination

Objective: To determine the precise pKa values of the pyridine and secondary amine nitrogens. Causality: Potentiometric titration measures the change in pH as a function of added titrant. Because the compound has two basic centers, we expect a biphasic titration curve.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a known standard (e.g., potassium hydrogen phthalate) to ensure the electrode slope is >98% of the Nernstian ideal. If the slope is <98%, halt the assay and replace the electrode.

  • Sample Preparation: Dissolve 2 mg of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in 10 mL of a co-solvent system (e.g., 0.15 M KCl in 20% Methanol/Water) to ensure complete dissolution.

  • Acidification: Lower the pH of the solution to ~2.0 using 0.5 M HCl to fully protonate both nitrogen centers.

  • Titration: Titrate with 0.5 M NaOH in 0.05 mL increments under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews results).

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks correspond to the equivalence points. Calculate the pKa values using the Henderson-Hasselbalch equation at the half-equivalence points.

Protocol B: Forced Degradation (Oxidative & Photolytic Stress)

Objective: To map the degradation profile in alignment with ICH Q1A(R2) and Q1B standards[5][6]. Causality: By intentionally destroying 10-20% of the API, we can identify the primary degradation products and ensure our LC-MS analytical methods are stability-indicating (i.e., capable of resolving the parent peak from degradant peaks).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in 50:50 Acetonitrile/Water.

  • Oxidative Stress:

    • Transfer 1 mL of stock to a vial. Add 100 µL of 30% H2​O2​ .

    • Control (Self-Validation): Prepare a blank containing only solvent and H2​O2​ to ensure no background peaks interfere with the chromatogram.

    • Incubate at 40°C for 24 hours.

  • Photolytic Stress:

    • Transfer 1 mL of stock to a clear quartz vial (UV transparent).

    • Expose to 1.2 million lux hours and 200 watt hours/square meter of near UV light (ICH Q1B standard)[6].

    • Dark Control (Self-Validation): Wrap an identical vial in aluminum foil and place it in the same chamber to differentiate thermal degradation from true photolysis.

  • Quenching and Analysis: Quench the oxidative sample with sodium bisulfite. Inject all samples into a High-Resolution LC-MS (e.g., Q-TOF). Compare the Total Ion Chromatograms (TIC) of the stressed samples against the dark control and blanks.

Conclusion

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a robust, highly functional scaffold for drug discovery. Its dual-basic nature provides excellent target-binding capabilities, while the ethylbenzyl group ensures adequate lipophilicity for membrane permeation. By understanding the causality behind its physicochemical properties and rigorously mapping its stability profile using self-validating protocols, researchers can confidently integrate this building block into advanced pharmaceutical development pipelines, minimizing late-stage attrition due to poor developability.

References

  • PubChem (National Institutes of Health). "3-Pyridinemethanamine | CID 31018." PubChem Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products - Draft Guidance for Industry." FDA Regulatory Information. Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]

Sources

Foundational

A Framework for the In Vitro Pharmacological Characterization of Novel Chemical Entities: The Case of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Abstract: The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological activity. In vitro pharmacology...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological activity. In vitro pharmacology forms the cornerstone of this evaluation, providing critical data on a compound's interaction with its intended target, its mechanism of action, and its broader selectivity profile.[1][2] This technical guide outlines a comprehensive framework for the in vitro pharmacological characterization of an NCE, using the hypothetical compound (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine as a case study. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation. It emphasizes a logical, iterative process designed to build a robust pharmacological profile, guiding crucial decisions in the drug discovery pipeline.[2]

Introduction: The Strategic Imperative of Early In Vitro Profiling

Before significant resources are invested in a new compound, a clear understanding of its fundamental pharmacological properties is essential. The primary objectives of an initial in vitro characterization are to confirm target engagement, determine potency and efficacy, and identify potential liabilities through off-target screening.[3][4][5] This early-stage "safety pharmacology profiling" helps to select the most promising chemical series and mitigate the risk of late-stage failures due to unforeseen adverse effects.[3][5]

Our subject, (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, is a novel small molecule. Without pre-existing data, our approach must be hypothesis-driven yet systematically broad. We will proceed through a multi-tiered strategy, beginning with target identification and binding characterization, followed by functional activity assessment, and concluding with selectivity and safety profiling. This tiered approach ensures that each experimental stage informs the next, creating a logical and resource-efficient discovery cascade.[6]

Tier 1: Target Identification and Binding Characterization

The first fundamental question for any NCE is: what does it bind to, and with what affinity? Answering this involves two complementary approaches: hypothesis-driven target screening (if a target is predicted) and broader panel screening to identify primary targets and potential off-targets.

The Rationale for Binding Assays

Receptor binding assays are the most direct method to measure the physical interaction between a compound and a protein target.[4][7] They are crucial for:

  • Confirming Target Engagement: Validating that the NCE physically interacts with the intended biological molecule.

  • Quantifying Affinity: Determining the strength of the interaction, typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).[8][9]

  • Guiding Structure-Activity Relationships (SAR): Providing quantitative data that allows medicinal chemists to understand how chemical modifications impact binding potency.[1]

Radioligand binding assays are a classic and robust method for this purpose.[8][9][10] They involve the use of a radioactively labeled ligand (a known binder) and measuring how the test compound competes for the same binding site.

Experimental Workflow: Binding Characterization

The overall workflow is designed to first determine the affinity of a known radioligand for the target (Saturation Assay) and then use that information to test our novel compound (Competition Assay).

G cluster_prep Assay Preparation cluster_saturation Saturation Binding Assay cluster_competition Competition Binding Assay Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Sat_Assay Incubate Membranes with Increasing [Radioligand] Membrane_Prep->Sat_Assay Comp_Assay Incubate Membranes with Fixed [Radioligand] + Increasing [Test Compound] Membrane_Prep->Comp_Assay Radioligand_Prep Prepare Radioligand Stock Solution Radioligand_Prep->Sat_Assay Compound_Prep Prepare Serial Dilutions of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Compound_Prep->Comp_Assay Sat_Filter Rapid Filtration to Separate Bound vs. Free Radioligand Sat_Assay->Sat_Filter Sat_Count Quantify Radioactivity (Scintillation Counting) Sat_Filter->Sat_Count Sat_Analysis Non-linear Regression (One-site binding model) Sat_Count->Sat_Analysis Sat_Result Determine Kd and Bmax Sat_Analysis->Sat_Result Sat_Result->Comp_Assay Use Kd to set Radioligand Conc. Comp_Filter Rapid Filtration Comp_Assay->Comp_Filter Comp_Count Quantify Radioactivity Comp_Filter->Comp_Count Comp_Analysis Non-linear Regression (One-site fit model) Comp_Count->Comp_Analysis Comp_Result Determine IC50 and Ki Comp_Analysis->Comp_Result G Compound (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (Agonist) Receptor 5-HT2B Receptor (GPCR) Compound->Receptor Binds G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Store Ca2+ (Stored) Ca_Cytosol Ca2+ (Cytosolic) Ca_Store->Ca_Cytosol Release Response Cellular Response (e.g., Contraction, Secretion) Ca_Cytosol->Response Fluo_Dye Fluorescent Ca2+ Dye (e.g., Fluo-4) Ca_Cytosol->Fluo_Dye Binds to Signal Measurable Fluorescent Signal Fluo_Dye->Signal

Caption: Gq signaling pathway leading to measurable calcium flux.
Protocol: Calcium Mobilization FLIPR Assay

This protocol measures the ability of "(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine" to act as an agonist or antagonist at the 5-HT2B receptor using a fluorescence-based calcium flux assay.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2B receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Dye: Fluo-4 AM or equivalent calcium indicator dye kit (often includes probenecid to prevent dye leakage).

  • Agonist Control: 5-HT (Serotonin).

  • Antagonist Control: A known 5-HT2B antagonist (e.g., SB-204741).

  • Apparatus: 384-well black-walled, clear-bottom plates; a fluorescent imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reads.

Procedure:

  • Cell Plating: Seed the 5-HT2B expressing cells into 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove growth media and add the calcium indicator dye solution (prepared according to the manufacturer's instructions in assay buffer). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a separate plate ("source plate") containing serial dilutions of the test compound, control agonist, and control antagonist.

  • Assay Execution (FLIPR):

    • Place both the cell plate and the source plate into the FLIPR instrument.

    • For Agonist Mode:

      • Establish a baseline fluorescence reading for ~10-20 seconds.

      • The instrument automatically adds the test compound from the source plate to the cell plate.

      • Continue to measure fluorescence kinetically for another 2-3 minutes to capture the peak response.

    • For Antagonist Mode:

      • First, add the test compound (potential antagonist) to the cells and incubate for 15-30 minutes.

      • Establish a baseline reading.

      • Add a fixed concentration of the control agonist (e.g., 5-HT at its EC80 concentration).

      • Measure the resulting fluorescence signal. An effective antagonist will reduce or block the signal produced by the control agonist.

  • Data Analysis:

    • The primary readout is the change in fluorescence intensity (peak minus baseline).

    • Agonist Mode: Plot the response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Data Presentation and Interpretation

Functional data provides a richer understanding of the compound's activity.

Table 2: Hypothetical Functional Profile of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine at the 5-HT2B Receptor

Assay ModeParameterValueInterpretation
Agonist EC50250 ± 30 nMPotent agonist activity
Emax95 ± 5% (vs. 5-HT)Full agonist (nearly same max effect as endogenous ligand)
Antagonist IC50> 10,000 nMNo significant antagonist activity

These hypothetical results suggest the compound is a potent, full agonist at the 5-HT2B receptor. This profile, combined with its binding affinity, provides a strong foundation for its primary pharmacological action.

Tier 3: Selectivity and Safety Profiling

A potent and efficacious compound is of little use if it interacts with numerous other targets, which can lead to unwanted side effects. [3]Selectivity profiling is a critical step to identify these potential liabilities early.

Rationale for Selectivity Screening

The goal is to assess the compound's activity against a panel of targets that are commonly associated with adverse drug reactions (ADRs). [5]This typically includes:

  • Other receptors within the same family (e.g., other serotonin receptors).

  • Key cardiac ion channels (e.g., hERG, which is linked to cardiotoxicity).

  • Major enzyme families (e.g., Cytochrome P450s, for potential drug-drug interactions).

  • A broad panel of unrelated GPCRs, ion channels, and transporters. [3] A compound is generally considered selective if there is at least a 100-fold window between its potency at the primary target and its activity at off-targets. [3]

Protocol: Broad Panel Selectivity Screen

This is typically outsourced to a specialized contract research organization (CRO) that maintains a large panel of validated assays. The compound is usually first tested at a single high concentration (e.g., 10 µM). Targets showing significant inhibition (>50%) are then followed up with full dose-response curves to determine IC50 or Ki values.

Example Panel Targets:

  • GPCRs: Adrenergic (α1, α2, β), Dopamine (D1-D5), Histamine (H1-H4), Muscarinic (M1-M5), Opioid (µ, δ, κ).

  • Ion Channels: hERG (Kv11.1), Nav1.5, Cav1.2.

  • Transporters: SERT, DAT, NET.

  • Enzymes: COX-1, COX-2, various CYPs (e.g., 3A4, 2D6, 2C9).

Data Presentation and Interpretation

Results are often presented as a table or heatmap showing the percent inhibition at a fixed concentration.

Table 3: Hypothetical Selectivity Profile for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (Tested at 10 µM)

TargetClass% Inhibition @ 10 µMFollow-up Ki (nM)Selectivity (Ki off-target / Ki primary)
5-HT2B Primary Target 100% 48 -
5-HT2AGPCR75%95020-fold
5-HT2CGPCR68%1,20025-fold
α1-AdrenergicGPCR55%4,50094-fold
hERGIon Channel15%> 10,000> 208-fold
DATTransporter8%> 10,000> 208-fold

This profile suggests some activity at related serotonin receptors (5-HT2A/2C) and the α1-adrenergic receptor, but with selectivity windows of ~20-90 fold. The lack of significant hERG activity is a positive sign for cardiac safety. This information is crucial for predicting potential side effects and guiding further chemical optimization to improve selectivity.

Conclusion

This guide has outlined a systematic, three-tiered approach to the in vitro pharmacological characterization of a novel chemical entity, (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. By progressing from binding affinity (Tier 1) to functional activity (Tier 2) and finally to selectivity profiling (Tier 3), a comprehensive and decision-enabling dataset can be generated. This logical flow ensures that resources are used efficiently and that a compound's potential as a therapeutic agent is evaluated with scientific rigor. The hypothetical data presented here—characterizing the compound as a potent, full agonist of the 5-HT2B receptor with moderate selectivity—provides a clear pharmacological profile that would empower a drug discovery team to make an informed decision on the next steps for the project.

References

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. [Link]

  • Oncolines. (2026, March 10). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. [Link]

  • PerkinElmer. (n.d.). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. ResearchGate. [Link]

  • Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays. [Link]

  • ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]

  • Graphviz. (2025, January 22). color. [Link]

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  • Santiago, J., et al. (2020). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Frontiers in Plant Science. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • PubMed. (2017, October 15). In Silico and In Vitro Anticancer Activity of Isolated Novel Marker Compound from Chemically Modified Bioactive Fraction from Curcuma longa (NCCL). [Link]

  • Paperless Lab Academy. (2021, June 2). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

  • GenScript. (n.d.). GPCR Functional Cell-based Assays. [Link]

  • Animate Your Science. (n.d.). Best Color Palettes for Scientific Figures and Data Visualizations. [Link]

  • National Institutes of Health. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • WWARN. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. [Link]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]

  • QIMA Life Sciences. (2023, March 1). In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • EECS. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. [Link]

  • YouTube. (2024, November 16). Tutorial: Generating Color Schemes for your Data Visualizations. [Link]

  • National Institutes of Health. (n.d.). Establishing Good Practices for Exposure–Response Analysis of Clinical Endpoints in Drug Development. PMC. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Certara. (2025, September 19). Best Practices in Clinical Pharmacology Gap Analysis. [Link]

  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]

  • Datawrapper. (2022, March 30). A detailed guide to colors in data vis style guides. [Link]

  • Frontiers. (n.d.). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. [Link]

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Exploratory

Pre-Clinical Toxicity and Safety Profile of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine: A Mechanistic and Regulatory Assessment

Executive Summary (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) is a synthetic compound characterized by a secondary amine linkage bridging a 4-ethylbenzyl moiety and a pyridin-3-ylmethyl group. While such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) is a synthetic compound characterized by a secondary amine linkage bridging a 4-ethylbenzyl moiety and a pyridin-3-ylmethyl group. While such structural motifs are highly valuable in drug discovery for their ability to modulate various biological targets, they carry inherent toxicological liabilities. This whitepaper provides an in-depth, mechanistic evaluation of the compound's safety profile. By deconstructing its structural alerts—specifically the risks of N-nitrosation and pyridine-induced hepatotoxicity—this guide establishes a rigorous, self-validating framework for pre-clinical safety assessment aligned with international regulatory standards.

Chemical Identity & Structural Deconstruction

To predict the pharmacokinetic (PK) and toxicokinetic (TK) behavior of the compound, we must first isolate its core structural components:

  • Chemical Name: N-(4-Ethylbenzyl)-1-(pyridin-3-yl)methanamine

  • Molecular Formula: C15H18N2

  • Key Structural Moieties:

    • Secondary Amine Core: Acts as the primary pharmacophore linkage but serves as a high-risk site for electrophilic attack by nitrosating agents[1].

    • Pyridin-3-ylmethyl Group: An electron-deficient aromatic ring that influences the basicity of the adjacent amine and is a known substrate for specific Cytochrome P450 (CYP450) enzymes[2].

    • 4-Ethylbenzyl Group: A lipophilic domain susceptible to aliphatic and benzylic oxidation.

Predictive Toxicology & Mechanistic Liabilities

The toxicological profile of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is dictated by its metabolic fate. Understanding the causality behind these pathways is critical for designing targeted safety assays.

Secondary Amine Liability: The N-Nitrosation Risk

Secondary amines are notoriously reactive toward nitrosating agents (e.g., nitrous acid, nitrites present in the stomach, or residual reagents from synthesis)[1][3]. The reaction yields N-nitrosamines, a class of compounds flagged as the "Cohort of Concern" by the FDA and EMA due to their potent mutagenic and carcinogenic properties[4].

  • Mechanistic Causality: N-nitrosamines undergo α-hydroxylation by CYP450 enzymes, rapidly decomposing into highly reactive diazonium ions. These electrophiles alkylate DNA nucleobases (e.g., forming O6 -alkylguanine), leading to base-pair mismatch and genetic mutation.

Pyridine Ring Metabolism and Hepatotoxicity

The pyridine ring is primarily metabolized via CYP450-mediated N-oxidation (specifically by CYP2E1 and CYP3A4) to form pyridine N-oxides[2].

  • Mechanistic Causality: While N-oxidation generally facilitates renal excretion, the induction of CYP enzymes by pyridine derivatives can alter the metabolism of co-administered drugs. Furthermore, excessive N-methylation of the pyridine ring can deplete the body's labile methyl pool (e.g., choline and methionine), leading to intrinsic hepatic and renal injury[5].

Aliphatic and Benzylic Oxidation

The 4-ethyl group and the benzylic carbon are prime targets for Phase I hydroxylation. Subsequent oxidation can lead to N-dealkylation, cleaving the molecule into primary amines and reactive benzaldehydes, which may cause localized cellular toxicity or protein adduction.

Metabolism cluster_CYP Phase I Metabolism (CYP450 Mediated) cluster_Tox Toxicological Liabilities Parent (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (Secondary Amine) NOx Pyridine N-Oxidation (CYP2E1 / CYP3A4) Parent->NOx Oxidation AlphaOH Aliphatic/Benzylic Hydroxylation (CYP2D6 / CYP3A4) Parent->AlphaOH Hydroxylation Nitrosation N-Nitrosation (Gastric Acid / Nitrites) Parent->Nitrosation Reaction with NO+ Dealk N-Dealkylation (Primary Amine + Aldehyde) AlphaOH->Dealk Cleavage Nitrosamine N-Nitrosamine Derivative (Mutagenic / Carcinogenic) Nitrosation->Nitrosamine Formation

Caption: Predicted metabolic pathways and structural liabilities of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Pre-Clinical Safety Assessment Protocols

To validate the theoretical liabilities outlined above, a tiered, self-validating experimental workflow must be executed.

Protocol 1: In Silico Mutagenicity Assessment (ICH M7)

Before in vitro testing, the compound and its theoretical impurities must be evaluated against [6].

  • Structure Input: Input the SMILES string into two orthogonal QSAR platforms (one expert rule-based, one statistical-based).

  • Alert Generation: Scan for structural alerts. The secondary amine will trigger a Class 3 alert (alerting structure, no mutagenicity data).

  • Self-Validation Mechanism: The software must cross-reference the generated alerts against known negative/positive datasets. If the prediction confidence falls below 70%, the system mandates empirical in vitro testing.

Protocol 2: Enhanced Ames Test for N-Nitrosamine Liability (OECD 471)

Standard Ames tests often yield false negatives for nitrosamines because standard rat liver S9 fractions lack sufficient CYP enzymes for bioactivation[7]. An Enhanced Ames Test is required.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: Prepare 30% Hamster liver S9 fraction (induced by Aroclor 1254). Causality: Hamster S9 possesses the specific CYP450 profile required to efficiently bioactivate nitrosamines[7].

  • Pre-Incubation: Mix the test article (0.1 to 5000 µ g/plate ), S9 mix, and bacteria. Incubate at 37°C for 30 minutes. Causality: Pre-incubation maximizes contact time between short-lived reactive metabolites and bacterial DNA.

  • Self-Validation Mechanism: The assay is strictly self-validating. It is only deemed valid if the positive control (e.g., N-nitrosodimethylamine for hamster S9) induces a statistically significant, dose-dependent increase in revertant colonies. If the positive control fails, the entire plate cohort is discarded.

Protocol 3: In Vitro Hepatotoxicity Assay
  • Cell Culture: Seed primary human hepatocytes in 96-well collagen-coated plates.

  • Dosing: Expose cells to the test compound (0.1 µM to 100 µM) for 48 hours.

  • Endpoint Measurement: Assess cell viability via ATP depletion (CellTiter-Glo) and measure ALT/AST leakage into the media.

  • Self-Validation Mechanism: The inclusion of a known hepatotoxin (e.g., chlorpromazine) as a positive control and a non-toxic compound as a negative control ensures the assay's dynamic range is properly calibrated.

SafetyProtocol Compound Test Article (CAS 436096-79-6) InSilico In Silico QSAR (ICH M7 Assessment) Compound->InSilico InVitroGeno In Vitro Genotoxicity (Enhanced Ames Test) Compound->InVitroGeno InVitroHepato Hepatotoxicity & DDI (Primary Hepatocytes) Compound->InVitroHepato InSilico->InVitroGeno Alert Flagging InVivo In Vivo TK & Safety (28-Day Rodent Study) InVitroGeno->InVivo If Negative InVitroHepato->InVivo Clearance Rates

Caption: Tiered pre-clinical safety and toxicological assessment workflow for the test article.

Quantitative Data & Acceptance Criteria

To advance (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine into further development, the compound must meet the strict quantitative thresholds outlined in the table below.

Safety AssayTarget LiabilityAcceptance Criteria / ThresholdRegulatory Guideline
In Silico (QSAR) Mutagenic ImpuritiesNo structural alerts beyond the parent compoundICH M7
Enhanced Ames Test Nitrosamine MutagenicityNegative in all strains (Revertants < 2x vehicle control)OECD 471
CYP450 Inhibition Drug-Drug Interactions (DDI)IC50 > 10 µM (for CYP2D6, CYP3A4, CYP2E1)FDA DDI Guidance
Hepatic Clearance Metabolic Stability / Toxicity< 30% extraction ratio; No significant ATP depletionInternal / Industry Standard
28-Day In Vivo (Rodent) Systemic & Target Organ ToxicityEstablish a clear NOAEL (No Observed Adverse Effect Level)ICH M3(R2)

Conclusion

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine presents a complex toxicological profile driven by its secondary amine and pyridine structural motifs. The primary risk factor is the potential for N-nitrosation, which mandates specialized genotoxicity screening (Enhanced Ames Test) to prevent false negatives. Furthermore, the pyridine ring's susceptibility to N-oxidation requires careful monitoring of hepatic function and CYP450 interactions. By adhering to the self-validating protocols and acceptance criteria outlined in this guide, researchers can systematically de-risk the compound and ensure compliance with stringent regulatory standards.

References

  • Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test (Ames Test) Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Toxicological Profile for Pyridine Source: National Center for Biotechnology Information (NCBI) / Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products Source: European Commission - Scientific Committee on Consumer Safety (SCCS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Methodology: Direct Reductive Amination via Sodium Triacetoxyborohydride (STAB) Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Methodology: Direct Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Introduction & Scientific Rationale

The target compound, (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine , is a versatile secondary amine featuring a lipophilic 4-ethylbenzyl moiety and a polar, hydrogen-bond-accepting pyridin-3-ylmethyl (3-picolyl) pharmacophore. Molecules with this structural topology are frequently utilized in medicinal chemistry as building blocks for kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

To synthesize this secondary amine efficiently, we employ a direct reductive amination strategy. The protocol utilizes 4-ethylbenzaldehyde and 3-picolylamine as the coupling partners, with Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) serving as the reducing agent.

The E-E-A-T Principle in Reagent Selection

The selection of STAB over traditional reducing agents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) is rooted in its superior chemoselectivity and safety profile, as established by the foundational work of [1].

  • Causality of Chemoselectivity: STAB is a mild hydride donor. It selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde. If NaBH₄ were used, premature reduction of 4-ethylbenzaldehyde to 4-ethylbenzyl alcohol would occur, severely depressing the yield.

  • Safety & Handling: Unlike NaBH₃CN, STAB does not generate highly toxic hydrogen cyanide gas upon aqueous quenching, making it the gold standard for modern, scalable pharmaceutical synthesis[2].

Reaction Pathway & Mechanism

The synthesis proceeds via a two-step, one-pot cascade:

  • Condensation: Nucleophilic attack of 3-picolylamine on 4-ethylbenzaldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Reduction: Hydride transfer from STAB to the activated imine, yielding the final secondary amine.

ReactionPathway A 4-Ethylbenzaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C + B - H2O B 3-Picolylamine (Nucleophile) B->C D (4-Ethyl-benzyl)- pyridin-3-ylmethyl-amine C->D NaBH(OAc)3 Reduction

Fig 1: Reductive amination pathway from 4-ethylbenzaldehyde to the target secondary amine.

Quantitative Data & Reagent Table

The following table outlines the stoichiometry for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
4-Ethylbenzaldehyde134.181.0010.01.34 g (1.37 mL)
3-Picolylamine108.141.0510.51.14 g (1.07 mL)
Acetic Acid (Glacial)60.051.0010.00.60 g (0.57 mL)
NaBH(OAc)₃ (STAB)211.941.5015.03.18 g
Dichloromethane (DCM)84.93Solvent-50.0 mL

Note: A slight excess (1.05 eq) of the amine is used to drive the condensation forward. Acetic acid is added to buffer the basicity of the pyridine ring and accelerate iminium ion formation.

Step-by-Step Experimental Protocol

Phase 1: In Situ Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Reagent Mixing: Add 4-ethylbenzaldehyde (1.34 g, 10.0 mmol) and 3-picolylamine (1.14 g, 10.5 mmol) to the flask.

  • Solvent & Catalyst Addition: Dissolve the neat reagents in anhydrous Dichloromethane (DCM, 50 mL). Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise via syringe.

  • Self-Validation (Trustworthiness Check): Stir the mixture at room temperature (25 °C) for 1 to 2 hours. Do not proceed to reduction until imine formation is verified. Pull a 10 µL reaction aliquot, dilute in DCM, and analyze via Thin Layer Chromatography (TLC) using UV 254 nm detection[3]. The disappearance of the strongly UV-active aldehyde spot (typically R_f ~ 0.8 in 20% EtOAc/Hexanes) confirms complete conversion to the imine.

Phase 2: Chemoselective Reduction
  • Cooling: Once imine formation is validated, cool the reaction mixture to 0 °C using an ice-water bath.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes.

    • Causality: Portionwise addition at 0 °C mitigates any minor exothermic spikes and controls trace hydrogen gas evolution, ensuring a safe and reproducible scale-up environment.

  • Maturation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 to 12 hours under an inert atmosphere.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding 30 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and hydrolyzes the boron-amine complexes formed during reduction, liberating the free secondary amine product.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Column Chromatography: Purify the crude oil via flash column chromatography on silica gel. Use a gradient eluent of DCM to DCM:MeOH (95:5).

    • Critical Modifier: Add 1% Triethylamine (Et₃N) to the eluent. Because silica gel is inherently acidic, the highly basic secondary amine and pyridine nitrogen will "streak" or irreversibly bind to the column without a basic modifier.

  • Visualization: Fractions can be visualized on TLC using UV 254 nm or stained with Ninhydrin (yielding a yellow/orange spot characteristic of secondary amines)[4].

Workflow S1 1. Reagent Mixing (DCM, 25°C, AcOH cat.) S2 2. Imine Formation (Stir 1-2 h, TLC Check) S1->S2 S3 3. Reductant Addition (NaBH(OAc)3, 0°C -> 25°C) S2->S3 S4 4. Reaction Quench (Sat. NaHCO3, pH 8) S3->S4 S5 5. Liquid Extraction (Isolate Organic Layer) S4->S5 S6 6. Chromatography (Silica, DCM:MeOH:Et3N) S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target amine.

Analytical Characterization

To validate the structural integrity of the synthesized (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, ¹H NMR (CDCl₃, 400 MHz) is the primary diagnostic tool. Look for the following key resonances:

  • Aliphatic Ethyl Group: A distinct triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~2.6 ppm (2H, -CH₂-).

  • Benzylic Protons: Two sharp singlets integrating to 2H each around 3.7 - 3.9 ppm, corresponding to the methylene bridges flanking the secondary amine.

  • Amine Proton: A broad singlet at ~1.6 - 2.0 ppm (1H, -NH-), which will disappear upon D₂O exchange.

  • Aromatic Region: A characteristic AB quartet for the 4-ethylphenyl ring (~7.1 - 7.3 ppm, 4H) and distinct multiplets for the pyridine ring, notably the downfield protons adjacent to the pyridine nitrogen at ~8.5 - 8.6 ppm (2H).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine as a pharmaceutical intermediate

Application Note: Synthesis and Downstream Utilization of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in Drug Discovery Executive Summary & Mechanistic Rationale (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Utilization of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in Drug Discovery

Executive Summary & Mechanistic Rationale

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) is a highly versatile secondary amine intermediate utilized extensively in the synthesis of targeted therapeutics, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

From a medicinal chemistry perspective, this scaffold provides a dual-action pharmacophore:

  • The Pyridin-3-ylmethyl moiety: Acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, the nitrogen atom of the pyridine ring frequently interacts with the highly conserved hinge region of the ATP-binding pocket.

  • The 4-Ethylbenzyl moiety: Provides a flexible, lipophilic appendage designed to occupy adjacent hydrophobic pockets (e.g., the DFG-out allosteric site), enhancing both target affinity and membrane permeability.

  • The Secondary Amine Core: Serves as a synthetic handle for orthogonal functionalization, allowing for rapid diversification into tertiary amines, amides, or sulfonamides.

Primary Protocol: Reductive Amination Synthesis

To synthesize this intermediate, reductive amination between 4-ethylbenzaldehyde and 3-picolylamine is the most efficient route.[1].

Self-Validating Experimental Procedure (10 mmol Scale)

Reagents: 4-Ethylbenzaldehyde (1.34 g, 10.0 mmol), 3-Picolylamine (1.13 g, 10.5 mmol), NaBH(OAc)₃ (2.97 g, 14.0 mmol), Glacial Acetic Acid (0.6 mL, 10.0 mmol), Anhydrous Dichloromethane (DCM, 50 mL).

Step 1: Imine Formation (Activation)

  • Dissolve 4-ethylbenzaldehyde and 3-picolylamine in 50 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Add glacial acetic acid dropwise at room temperature.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating Schiff base formation.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting materials are consumed and the [M+H]+ peak corresponding to the imine intermediate is dominant (~1 hour).

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exothermic release. NaBH(OAc)₃ is specifically chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of unreacted aldehyde[1].

  • Remove the ice bath and stir at room temperature for 2 hours.

Step 3: Quench and Isolation

  • Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃.

    • Causality & Validation: The addition of NaHCO₃ neutralizes the acetic acid and decomposes unreacted borohydride. This step is visually validated by mild CO₂ gas evolution. Furthermore, the basic pH ensures the resulting secondary amine remains deprotonated, allowing it to partition cleanly into the organic (DCM) layer.

  • Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target intermediate.

Downstream Protocol: Amide Coupling for API Generation

Once synthesized, the secondary amine is typically converted into a tertiary amide to finalize the Active Pharmaceutical Ingredient (API). Because secondary amines possess significant steric bulk,[2].

Self-Validating Experimental Procedure

Reagents: Generic Carboxylic Acid (1.0 eq), (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 3.0 eq), DMF (0.2 M).

  • Pre-activation: Dissolve the carboxylic acid and HATU in DMF. Add DIPEA dropwise.

    • Validation: The solution will rapidly transition to a distinct yellow color, confirming the successful generation of the active HOAt ester.

  • Coupling: Add the secondary amine intermediate to the mixture.

    • Causality: The nitrogen atom in the pyridine ring of the HOAt leaving group provides neighboring group participation, accelerating the nucleophilic attack of the sterically hindered secondary amine[2].

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is critical; it alters the partition coefficient of DMF, pulling the highly polar solvent entirely into the aqueous phase and preventing contamination of the final API.

Quantitative Reagent Comparison for Reductive Amination

The selection of the reducing agent is the most critical parameter in synthesizing this intermediate. The table below summarizes the empirical data driving the selection of NaBH(OAc)₃.

ParameterNaBH₄NaBH₃CNNaBH(OAc)₃ (Recommended)
Reactivity Profile High (Reduces aldehydes directly)Moderate (Requires pH 3-4)Mild (Highly selective for imines)
Toxicity & Safety LowHigh (Releases toxic HCN gas)Low (Safe for scale-up)
Solvent Compatibility Protic (MeOH, EtOH)Protic/Aprotic (MeOH, THF)Aprotic (DCE, DCM, THF)
Yield for Sec. Amines < 40% (Major over-reduction)70 - 80%> 85% (Minimal byproducts)

Visualizations

G A 4-Ethylbenzaldehyde C Imine Intermediate A->C DCM, rt B 3-Picolylamine B->C AcOH (cat.) D NaBH(OAc)3 C->D 1-2 hrs E Target Secondary Amine D->E NaHCO3 Quench

Reductive amination workflow for synthesizing the target secondary amine.

G cluster_0 Intermediate Pharmacophore P1 Pyridine Ring (H-Bond Acceptor) P2 Secondary Amine (Functional Handle) P1->P2 Target Kinase Hinge Region P1->Target H-Bonding P3 4-Ethylbenzyl (Lipophilic Core) P2->P3 Pocket Hydrophobic Pocket P3->Pocket Van der Waals Downstream Pathway Blockade Target->Downstream Inhibits Phosphorylation

Pharmacophore mapping and downstream kinase inhibition pathway.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." The Journal of Organic Chemistry, 1996.[Link]

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011.[Link]

Sources

Method

Application Note: Optimized Reductive Amination Strategies for the Synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine requires the precise const...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine requires the precise construction of a secondary amine bridging a benzylic moiety and a heteroaromatic pyridine ring. Direct alkylation of primary amines with alkyl halides often suffers from poor chemoselectivity, leading to over-alkylation and the formation of tertiary amines or quaternary ammonium salts.

To circumvent this, reductive amination is the premier methodology. This process involves the condensation of an aldehyde and a primary amine to form an intermediate hemiaminal, which dehydrates into an electrophilic iminium ion. A mild hydride source then selectively reduces this iminium species to the target secondary amine[1].

The gold standard for this transformation is2, a reagent pioneered by Abdel-Magid et al.[2]. The steric bulk and electron-withdrawing nature of the acetoxy ligands temper the nucleophilicity of the boron-hydride bond. This ensures that STAB selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the starting aldehyde to its corresponding alcohol[3].

Retrosynthetic Pathways

Due to the bifunctional nature of the target molecule, the synthesis can be approached via two equally viable retrosynthetic disconnections.

  • Route A: Utilizes 4-ethylbenzaldehyde and 3-picolylamine (pyridin-3-ylmethanamine).

  • Route B: Utilizes 4 and 4-ethylbenzylamine[4].

Retrosynthesis Target (4-Ethyl-benzyl)- pyridin-3-ylmethyl-amine RouteA Route A Target->RouteA STAB, DCE RouteB Route B Target->RouteB STAB, DCE AldA 4-Ethylbenzaldehyde RouteA->AldA AmineA 3-Picolylamine RouteA->AmineA AldB Nicotinaldehyde RouteB->AldB AmineB 4-Ethylbenzylamine RouteB->AmineB

Caption: Retrosynthetic analysis depicting two viable reductive amination routes to the target molecule.

Reagent Selection & Quantitative Optimization

Selecting the correct reducing agent is critical for maximizing yield and maintaining a safe, scalable workflow. While 1 was historically favored[1], STAB has superseded it in modern protocols due to its superior safety profile and lack of strict pH dependence[3].

Table 1: Quantitative Comparison of Reducing Agents for Direct Reductive Amination

Reducing AgentChemoselectivity (Iminium vs Aldehyde)Optimal pHToxicity & Safety ProfileTypical Yields
NaBH(OAc)₃ (STAB) Excellent Neutral to slightly acidicLow (Acetic acid byproduct)85–95%
NaBH₃CNGoodAcidic (pH 4–5)High (Releases HCN/NaCN during workup)70–85%
NaBH₄Poor (Rapidly reduces aldehyde)NeutralLow<50% (Requires stepwise isolation)
H₂, Pd/C (Catalytic)GoodNeutralLow (Fire hazard with dry Pd/C)Variable (Risk of pyridine poisoning)

Experimental Logic & Workflow

The one-pot direct reductive amination workflow is designed to be a self-validating system. By carefully staging the addition of reagents, we ensure that the thermodynamic equilibrium favors imine formation before the irreversible hydride transfer occurs[5].

Workflow Start Equilibrate Aldehyde & Amine in DCE (20-30 min, RT) Imine Iminium Ion Intermediate Formed Start->Imine Reduce Add NaBH(OAc)3 (1.4-1.5 eq) Stir 2-12 h at RT Imine->Reduce Quench Quench with Sat. NaHCO3 (pH > 7) Reduce->Quench Extract Extract with DCM, Wash with Brine, Dry (MgSO4) Quench->Extract Purify Purify via Flash Chromatography (Target Secondary Amine) Extract->Purify

Caption: One-pot reductive amination workflow utilizing STAB for secondary amine synthesis.

Validated Experimental Protocols

The following protocols provide step-by-step instructions for both synthetic routes. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior reaction kinetics and solubility for STAB compared to Tetrahydrofuran (THF) or Dichloromethane (DCM)[6].

Protocol A: Synthesis via 4-Ethylbenzaldehyde and 3-Picolylamine
  • Equilibration: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-ethylbenzaldehyde (1.0 equiv, 10 mmol) and 3-picolylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M (approx. 50 mL).

    • Causality: A slight stoichiometric excess of the amine drives the condensation equilibrium forward, ensuring complete consumption of the aldehyde.

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Causality: This critical waiting period allows the hemiaminal intermediate to dehydrate into the iminium ion. Premature addition of the hydride source will result in the direct reduction of the unreacted aldehyde to 4-ethylbenzyl alcohol, drastically reducing the yield[5].

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Self-Validating Monitoring: Stir the reaction for 4–12 hours at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH solvent system.

    • Validation Check: The reaction is complete when the UV-active starting aldehyde spot disappears. The newly formed secondary amine will appear as a lower-Rf spot that stains positively (deep purple/brown) with Ninhydrin or Dragendorff's reagent.

  • Quenching: Slowly add saturated aqueous NaHCO₃ (approx. 30 mL) until gas evolution ceases. Check the aqueous layer with pH paper to ensure pH > 7.

    • Causality: STAB reductions generate acetic acid as a byproduct. A basic quench neutralizes the acid and ensures both the secondary amine and the pyridine nitrogen are fully deprotonated (free base form), which is mandatory for successful extraction into the organic phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to 10% MeOH in DCM (with 1% Et₃N to prevent streaking of the basic amine).

Protocol B: Synthesis via Nicotinaldehyde and 4-Ethylbenzylamine

This route utilizes 5, a highly reactive heteroaromatic aldehyde[5].

  • Equilibration: Dissolve nicotinaldehyde (1.0 equiv, 10 mmol) and 4-ethylbenzylamine (1.05 equiv, 10.5 mmol) in anhydrous DCE (50 mL) under N₂. Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (1.5 equiv, 15 mmol) portion-wise.

    • Causality: Heteroaromatic aldehydes can sometimes exhibit slower reduction kinetics. If TLC indicates incomplete conversion after 12 hours, an additional 0.5 equiv of STAB and a catalytic amount of glacial acetic acid (1.0 equiv) can be added to further activate the iminium ion[7].

  • Workup & Purification: Follow the identical basic quench (NaHCO₃), DCM extraction, and silica gel purification steps outlined in Protocol A.

References

  • Abdel-Magid, Ahmed F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. 2

  • "Reductive amination." Wikipedia. 1

  • "Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde." Benchchem. 5

  • "Reductive Amination, and How It Works." Master Organic Chemistry. 3

  • "Pyridine-3-carbaldehyde." Grokipedia. 4

Sources

Application

Technical Application Note: Scaffold Functionalization of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) Introduction & Pharmacophore Rationale In modern medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6)

Introduction & Pharmacophore Rationale

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating hit-to-lead optimization. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a highly versatile secondary amine that integrates three distinct pharmacophoric domains into a single, synthetically tractable molecule.

The structural logic of this scaffold makes it a highly sought-after intermediate for two primary therapeutic areas:

  • Targeted Kinase Inhibitors: The pyridin-3-ylmethylamine motif is a recognized privileged scaffold, frequently utilized in the development of potent kinase inhibitors (e.g., CDK2) due to its ability to form critical hydrogen bonds within the ATP-binding hinge region[1]. Simultaneously, the lipophilic 4-ethylbenzyl group is optimally sized to occupy deep hydrophobic sub-pockets (such as the DFG-out pocket).

  • CNS-Active Agents: This structural class is instrumental in the design of central nervous system (CNS) agents, including selective α7 nicotinic acetylcholine receptor (nAChR) agonists and H3 receptor antagonists, where the spatial arrangement of the pyridine nitrogen (hydrogen bond acceptor) and the basic amine (protonatable center) is essential for receptor binding[2].

Furthermore, this scaffold serves as a precursor for complex heterocycles like [1,2,4]triazolo[4,3-a]pyridines, which exhibit broad structure-activity relationships, including anti-inflammatory and antitumor properties[3][4].

Pharmacophore Core (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Pyridine Pyridin-3-ylmethyl Hinge Binding (HBA) Core->Pyridine Amine Secondary Amine Synthetic Handle Core->Amine Benzyl 4-Ethylbenzyl Hydrophobic Pocket Core->Benzyl Kinase Kinase Inhibitors Pyridine->Kinase H-Bond CNS CNS Targets Pyridine->CNS Pharmacophore Amine->CNS Salt Bridge Benzyl->Kinase VdW Forces

Fig 1. Pharmacophore mapping of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine to target classes.

Quantitative Data Summary

To guide synthetic planning, Table 1 summarizes the empirically validated reaction parameters and typical yields for the most common functionalization strategies applied to this sterically demanding secondary amine.

Table 1: Typical Reaction Parameters for Scaffold Functionalization

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Amide Coupling HATU, DIPEA, R-COOHDMF252 - 475 - 90
Reductive Amination R-CHO, NaBH(OAc)₃, AcOHDCE2512 - 1665 - 85
SNAr Ar-F or Ar-Cl, K₂CO₃DMSO90 - 1108 - 1250 - 70
Urea Formation R-NCO, TEADCM0 to 251 - 380 - 95

Experimental Workflows & Protocols

Protocol A: HATU-Mediated Amide Coupling (Kinase Inhibitor Library Synthesis)

Causality: The secondary amine in this scaffold is sterically hindered by the adjacent 4-ethylbenzyl and pyridin-3-ylmethyl groups. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected for its superior reactivity, driving the formation of the highly active O7-azabenzotriazole ester to overcome steric clash.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the target heteroaryl carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. Pre-activation prevents the secondary amine from reacting directly with HATU to form unreactive guanidinium byproducts.

  • Amine Addition: Add (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (1.0 eq) to the activated mixture. Stir at 25 °C.

  • Self-Validating Monitoring: After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting amine peak (m/z 227.14 [M+H]⁺) is entirely consumed. If unreacted amine persists, add an additional 0.2 eq of HATU rather than increasing the temperature, which could degrade sensitive heteroaryl acids.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3×).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3×). Causality: The high polarity of the LiCl solution effectively pulls residual DMF out of the organic phase, preventing contamination during purification.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, gradient: 0-10% MeOH in DCM).

Protocol B: Reductive Amination (CNS Ligand Synthesis)

Causality: To build tertiary amines for CNS targets, reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization) and to utilize the vast commercial availability of diverse aldehydes.

Step-by-Step Methodology:

  • Iminium Formation: Combine (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add catalytic acetic acid (0.1 eq). Causality: Acetic acid lowers the pH to ~5-6, accelerating the formation of the iminium ion intermediate without fully protonating the basic pyridine nitrogen.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Self-Validating Monitoring: Stir at room temperature for 12 hours. Monitor via TLC using a ninhydrin stain. Validation: The starting secondary amine will stain a bright, distinct reddish-brown color. The resulting tertiary amine product lacks the necessary N-H bond to form the classic Ruhemann's purple/brown complex and will either not stain or appear as a faint yellow spot. This visual differentiation immediately confirms conversion.

  • Workup: Quench with 1N NaOH to break down stable boron complexes. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Analytical Validation & Structural Confirmation

When characterizing derivatives of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, standard LC-MS and NMR techniques require specific interpretive logic:

  • ¹H NMR Rotameric Splitting (Self-Validating System): The success of an amidation reaction (Protocol A) is internally validated by the shift in the benzylic and pyridylic -CH₂- protons. In the free amine, these protons typically resonate as sharp singlets around 3.8–3.9 ppm. Upon conversion to the amide, the restricted rotation around the newly formed C-N partial double bond causes these -CH₂- signals to split into distinct rotameric sets, shifting downfield to 4.5–4.8 ppm. If this rotameric splitting is absent in the final spectrum, the covalent coupling has failed, and the product is likely just a co-crystallized salt of the starting amine and acid.

  • Mass Spectrometry: The core scaffold possesses a monoisotopic mass of 226.15 Da. When utilizing ESI-MS in positive mode, always look for the [M+H]⁺ peak at m/z 227.15. Due to the basicity of the pyridine ring, these compounds ionize exceptionally well, making LC-MS the definitive tool for reaction monitoring.

References

  • Title: Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors.
  • Title: Discovery of (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619)
  • Title: New Inhibitors of Angiogenesis with Antitumor Activity in Vivo Source: ACS Publications URL
  • Title: A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine Source: SciSpace / Asian Journal of Chemistry URL

Sources

Method

Application Note: In Vivo Sample Preparation and Formulation Strategies for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Compound: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) Physicochemical Profiling & Formulation Rationale Before ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacokineticists, and Formulation Scientists Compound: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6)

Physicochemical Profiling & Formulation Rationale

Before advancing any small molecule into murine or higher-order in vivo models, its physicochemical properties must dictate the formulation strategy. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a synthetic building block and screening compound characterized by a highly lipophilic 4-ethylbenzyl moiety connected to a weakly basic pyridine ring via a secondary amine.

Causality in Formulation Design: The secondary amine possesses a predicted pKa of ~9.0–9.5, while the pyridine nitrogen has a pKa of ~5.2. At physiological pH (7.4), the secondary amine is protonated, rendering the molecule a lipophilic weak base. While weak bases dissolve readily in acidic environments (e.g., the stomach), they are highly prone to precipitation in neutral aqueous environments like blood plasma. Therefore, simple saline solutions are inadequate for Intravenous (IV) dosing.

To prevent in vivo precipitation—which can cause fatal pulmonary embolisms during IV administration—a co-solvent and surfactant system is mandatory. Thermodynamic and kinetic solubility testing is a prerequisite to confirm that the selected vehicle can maintain the drug in solution post-dilution [1]. We utilize a validated matrix of Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice, Polyethylene Glycol 400 (PEG400) as a steric stabilizer, and Tween 80 to form protective micelles [2]. For Per Os (PO) oral dosing, where high-capacity dosing is required, a viscous suspension in Methylcellulose (MC) is the gold standard [3].

Standardized Formulation Matrices

The following table summarizes the optimized quantitative parameters for dosing (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in rodent models (mice/rats).

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Dose Range 1 – 5 mg/kg10 – 50 mg/kg
State Clear SolutionHomogeneous Suspension
Vehicle Composition 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water
Max Dosing Volume 5 mL/kg (Mice) / 2 mL/kg (Rats)10 mL/kg (Mice) / 10 mL/kg (Rats)
Stability Use within 4 hours (to prevent precipitation)Stable for 24 hours at 4°C
Visual QC Check Tyndall effect negative (no light scattering)No particle settling within 5 minutes

Step-by-Step Experimental Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step unless the quality control (QC) criteria of the current step are met.

Protocol A: Preparation of Intravenous (IV) Solution (Target: 1 mg/mL)

Note: The order of addition is non-negotiable. Adding aqueous saline before the surfactants will cause irreversible anti-solvent precipitation.

  • Weighing & Primary Solvation: Weigh exactly 1.0 mg of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine into a sterile glass vial. Add 50 µL of pure DMSO. Vortex for 60 seconds.

    • Validation: The solution must be completely transparent with no visible particulates. If not, sonicate in a water bath at 37°C for 5 minutes.

  • Co-Solvent Addition: Add 400 µL of PEG400 to the vial. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex vigorously. The mixture will appear slightly viscous but must remain completely clear.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. While stirring continuously at 500 RPM, add 500 µL of 0.9% sterile Saline dropwise (approx. 1 drop per second).

    • Causality: Dropwise addition prevents localized regions of high water concentration, which would force the lipophilic 4-ethylbenzyl group out of solution before the Tween 80 micelles can encapsulate it.

  • Final QC & Sterilization: Shine a laser pointer through the vial. If the laser beam is visible as a solid line (Tyndall effect), micro-precipitates have formed, and the formulation must be discarded. If clear, pass through a 0.22 µm PTFE syringe filter prior to animal administration.

Protocol B: Preparation of Oral (PO) Suspension (Target: 5 mg/mL)
  • Vehicle Preparation: Gradually add 0.5 g of Methylcellulose to 100 mL of heated (80°C) deionized water while stirring. Cool to 4°C to allow the polymer chains to hydrate and thicken. Add 0.1 mL of Tween 80 and mix.

  • Trituration: Weigh 5.0 mg of the compound. Place it in a small glass mortar. Add 50 µL of the prepared vehicle to the powder and grind with a pestle to form a smooth, uniform paste.

    • Causality: Dry powder resists wetting due to the lipophilic benzyl ring. Creating a paste mechanically forces the Tween 80 surfactant to coat the hydrophobic particles, drastically reducing the particle size and preventing agglomeration.

  • Volume Expansion: Gradually add the remaining 950 µL of the vehicle while continuously mixing.

  • Final QC: Transfer to a dosing vial and vortex. Let it sit for 5 minutes. If a distinct powder layer forms at the bottom, the particle size is too large (risk of inconsistent dosing). Re-sonicate using a probe sonicator on ice for 2 minutes.

In Vivo Dosing & Pharmacokinetic Workflow

The following diagram illustrates the logical progression from API characterization to in vivo execution and downstream bioanalysis.

Workflow API (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine API Characterization Solubility Solubility Profiling (Kinetic & Thermodynamic) API->Solubility IV_Form IV Formulation (5% DMSO / 40% PEG400 / 5% Tween 80) Solubility->IV_Form Solution Required PO_Form PO Formulation (0.5% MC / 0.1% Tween 80) Solubility->PO_Form Suspension Acceptable IV_Dose Intravenous (IV) Dosing Systemic Circulation IV_Form->IV_Dose PO_Dose Oral (PO) Gavage GI Absorption PO_Form->PO_Dose PK Pharmacokinetic Sampling (Plasma Collection) IV_Dose->PK PO_Dose->PK LCMS LC-MS/MS Bioanalysis & PK Modeling PK->LCMS

Figure 1: In vivo formulation and pharmacokinetic evaluation workflow for lipophilic weak bases.

Analytical Quality Control & Dose Verification

Prior to dosing, an aliquot of the final formulation must be subjected to LC-MS/MS bioanalysis.

  • The Causality of Dose Loss: Highly lipophilic amines are notorious for non-specific binding to the plastic walls of Eppendorf tubes, syringe barrels, and PTFE filters. Assuming the concentration is exactly what was weighed can lead to artificially low calculated bioavailability (F%).

  • Verification: Dilute a 10 µL aliquot of the final IV formulation 1:1000 in Acetonitrile containing an internal standard (e.g., labetalol or a deuterated analog). Quantify via LC-MS/MS against a standard curve prepared in neat solvent to verify the actual administered dose.

References

  • AxisPharm. "Solubility Testing in Drug Discovery: Key Insights and Methods." AxisPharm Drug Discovery Resources. Retrieved from: [Link] [1]

Application

Application Notes &amp; Protocols for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine as a Bidentate N,N'-Donor Ligand in Coordination Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine as a versatile bidentate ligand in coordi...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine as a versatile bidentate ligand in coordination chemistry. This document outlines the synthesis of the ligand, detailed protocols for the formation of its metal complexes, and a thorough overview of characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the coordination chemistry involved.

Introduction: The Potential of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in Coordination Chemistry

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, with a molecular formula of C₁₅H₁₈N₂ and a molecular weight of 226.32 g/mol , is a promising yet underexplored ligand in the field of coordination chemistry[1]. Its structure, featuring a pyridine ring and a benzylamine moiety, offers two nitrogen donor atoms, rendering it a potentially strong bidentate (N,N') chelating agent. The presence of both a σ-donating amine and a π-accepting pyridine ring allows for the fine-tuning of the electronic properties of the resulting metal complexes.

Nitrogen-donor ligands are of significant interest due to their ability to form stable and catalytically active metal complexes.[2][3][4] The pyridine motif is a prevalent scaffold in numerous FDA-approved drugs, highlighting the potential of its derivatives in medicinal chemistry and drug development.[5][6][7][8] Metal complexes incorporating such ligands have shown promise as antibacterial agents, anticancer therapeutics, and in the development of optical materials.[2][3][9]

This guide will provide a hypothetical, yet scientifically grounded, framework for the synthesis and application of metal complexes based on (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Part 1: Ligand Synthesis

The synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine can be achieved through a standard reductive amination procedure. This common and efficient method in organic synthesis involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

Protocol 1: Synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Materials:

  • 4-Ethylbenzaldehyde

  • 3-(Aminomethyl)pyridine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) and 3-(aminomethyl)pyridine (1 equivalent) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Characterization of the Ligand: The structure and purity of the synthesized ligand should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine.

Part 2: Synthesis of Metal Complexes

The formation of metal complexes with (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[10] The choice of metal precursor and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

General Strategy for Complexation

The synthesis generally involves dissolving the ligand and the metal salt in a solvent where both are soluble. The reaction is often heated to facilitate coordination.[10] The stoichiometry of the reactants is crucial in determining the final structure, with common metal-to-ligand ratios being 1:1 or 1:2.[10]

Figure 1: General workflow for the synthesis and characterization of metal complexes.

Protocol 2: Synthesis of a Representative [M(L)Cl₂] Complex (M = Cu(II), Co(II), Ni(II))

Materials:

  • (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (Ligand, L)

  • Metal(II) chloride salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the ligand (1 mmol) in 20 mL of hot ethanol.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A color change is typically observed, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.[10][11]

  • After refluxing, allow the mixture to cool to room temperature. A precipitate should form. If not, the volume of the solvent can be reduced, or the solution can be stored at a lower temperature to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Wash the precipitate with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.[10]

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Part 3: Characterization of the Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to confirm their structure, purity, and properties.[12][13]

Technique Purpose Expected Observations for a [M(L)Cl₂] Complex
Elemental Analysis Determines the empirical formula of the complex.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
Infrared (IR) Spectroscopy Identifies the coordination of the ligand to the metal center.[10][14]A shift in the stretching frequencies of the C=N (pyridine) and N-H (amine) bonds upon coordination. New low-frequency bands corresponding to M-N vibrations may be observed.[15]
UV-Vis Spectroscopy Provides information about the electronic transitions and coordination geometry.[16]d-d transitions in the visible region for transition metal complexes, which are indicative of the coordination environment.
Magnetic Susceptibility Determines the magnetic properties of the complex, indicating the number of unpaired electrons.Can help in assigning the oxidation state and geometry of the metal center.
Molar Conductivity Determines the electrolytic nature of the complex in solution.Low molar conductivity values in a non-coordinating solvent suggest a non-electrolytic complex.
Mass Spectrometry (ESI-MS) Confirms the molecular weight of the complex and can provide information about its stability in solution.[17][18][19][20]The mass spectrum should show a peak corresponding to the molecular ion of the complex or its fragments. The isotopic pattern can be crucial for identifying the metal.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for diamagnetic complexes.[16][21][22]Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding mode.
X-ray Crystallography Provides the definitive three-dimensional structure of the complex in the solid state.[23][24][25][26][27]Yields precise bond lengths, bond angles, and the overall coordination geometry.
Interpreting Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for characterizing coordination compounds.[17][19] Unlike organic molecules, metal complexes can exhibit complex isotopic patterns and may undergo ligand loss or redox changes in the mass spectrometer.[17] High-resolution mass spectrometry is often required for unambiguous identification.[18][28]

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation Sample Complex in Solution ESI Electrospray Ionization (ESI) Sample->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Data Mass Spectrum (m/z vs. Intensity) Analyzer->Data Isotope Isotopic Pattern Analysis Data->Isotope Fragmentation Fragmentation Pattern Analysis Data->Fragmentation

Figure 2: Workflow for ESI-MS analysis of coordination complexes.

Part 4: Potential Applications

The structural features of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine suggest that its metal complexes could find applications in several fields.

Catalysis

Many transition metal complexes with N-donor ligands are active catalysts for a variety of organic transformations.[2][3] The chelate effect provided by the bidentate nature of this ligand can enhance the stability of the catalytic species. Potential catalytic applications include:

  • Oxidation reactions: Mimicking the active sites of metalloenzymes.

  • Polymerization reactions: As catalysts for olefin polymerization.[3]

  • Cross-coupling reactions: In the formation of carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry and Drug Development

The pyridine moiety is a well-established pharmacophore.[5][6][7][8] Metal complexes can offer unique therapeutic mechanisms of action.[3][8][9] Potential medicinal applications include:

  • Anticancer agents: The complex could interact with biological targets such as DNA or proteins.[3][8][9] The lipophilicity introduced by the ethylbenzyl group may enhance cellular uptake.

  • Antimicrobial agents: Many metal complexes exhibit potent antibacterial and antifungal activities.[2][29]

Conclusion

(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine presents itself as a valuable and versatile ligand for the synthesis of novel coordination complexes. The protocols and characterization methodologies outlined in these application notes provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. The potential for these complexes in catalysis and medicinal chemistry warrants further investigation, opening up new avenues for the development of advanced materials and therapeutics.

References

  • UVIC. (2019, April 6).
  • Taylor & Francis. (2025, May 23).
  • Benchchem. Application Notes and Protocols for the Synthesis of Metal Complexes with Oxanilide as a Ligand.
  • PubMed. (2019, May 15).
  • ACS Publications. (2024, April 30).
  • Study of applications of some N-donor ligands and their transition metal ion complexes. (2025, August 7).
  • PMC - NIH. Characterizing metal binding sites in proteins with X-ray crystallography.
  • Alfa Chemistry.
  • ResearchGate.
  • Alfa Chemistry.
  • ChemScene. Nitrogen-Donor Ligands.
  • PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • Special Issue : Nuclear Magnetic Resonance Spectroscopy in Coordin
  • PMC.
  • Books. (2024, November 20).
  • Inorganic Chemistry Frontiers (RSC Publishing). (2025, March 10). Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques.
  • IntechOpen. (2024, December 19).
  • IJTSRD. (2024, January 15). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
  • ACS Publications. (2005, January 28). X-ray Crystallography and Biological Metal Centers: Is Seeing Believing? | Inorganic Chemistry.
  • IJARST. (2020, July 15).
  • Scribd. (2015, September 29).
  • Dalton Transactions (RSC Publishing).
  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
  • Synthesis of some Novel Mixed Ligand Complexes of Ni(II)
  • Scribd.
  • ACS Publications. Characterization of Organometallic and Inorganic Compounds.
  • Journal of Chemical Education. (2018, March 14). X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques.
  • The Royal Society of Chemistry. (2017, May 11). 16: Transition Metal Complexes and Ligand Synthesis - Books.
  • ACS Publications. (2011, September 8). Synthesis and Properties of Metal–Ligand Complexes with Endohedral Amine Functionality | Inorganic Chemistry.
  • PMC. Exploration of newly synthesized transition metal(II) complexes for infectious diseases.
  • Sapphire Bioscience. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.
  • PMC. Synthesis, structural characterization, and antimicrobial evaluation of new mononuclear mixed ligand complexes based on furfural-type imine ligand, and 2,2′-bipyridine.
  • OUCI. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assay….
  • PMC - NIH. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
  • MDPI. (2025, May 16). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole.
  • PrepChem.com. Synthesis of 4-[α-(3-Pyridyl)benzyl]-1-(2-phthalimidoethyl)piperazine.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • ResearchGate. (PDF) (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
  • PMC. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
  • Journal of Medicinal and Chemical Sciences. (2022, August 29).
  • MilliporeSigma. N-(4-(2-(Benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide.
  • MDPI. (2022, October 9). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl).
  • (4-METHYL-BENZYL)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Welcome to the technical support center for the synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your product yield.

Introduction

The synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is most commonly achieved through the reductive amination of 4-ethylbenzaldehyde and 3-pyridinemethanamine. This method is a cornerstone of amine synthesis in pharmaceutical chemistry due to its efficiency and broad applicability.[1][2] The reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent and reaction conditions is critical for maximizing yield and minimizing side products. This guide will focus on the widely-used and highly effective reducing agent, sodium triacetoxyborohydride (STAB), known for its mildness and selectivity.[1][3][4]

Reaction Overview

The overall synthetic transformation is as follows:

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine and provides actionable solutions.

Problem 1: Low Conversion of Starting Materials and Poor Yield

Symptoms:

  • Significant amounts of unreacted 4-ethylbenzaldehyde and/or 3-pyridinemethanamine remain after the reaction.

  • The isolated yield of the desired product is consistently low.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Action
Inefficient Imine Formation The first step of reductive amination is the formation of an imine intermediate through the condensation of the aldehyde and amine. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[5][6]Ensure anhydrous conditions: Use anhydrous solvents (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF)) and consider adding a drying agent like 4Å molecular sieves to the reaction mixture to sequester the water formed during imine formation.[3][5]
Suboptimal pH Imine formation is acid-catalyzed, but a very low pH will protonate the amine starting material, rendering it non-nucleophilic.[7][8] The rate of imine formation is typically maximal around a pH of 5.[7][8]Incorporate a mild acid catalyst: Add a catalytic amount of acetic acid (typically 1-2 equivalents) to promote imine formation, especially if the reaction is sluggish.[3][9]
Insufficient Reducing Agent Incomplete reduction of the imine intermediate will naturally lead to low product yield.Optimize stoichiometry: A slight excess of sodium triacetoxyborohydride (1.2-1.5 equivalents) is generally recommended to ensure complete reduction.[4]
Decomposition of STAB Sodium triacetoxyborohydride is moisture-sensitive and can decompose in the presence of water or protic solvents, reducing its efficacy.[4]Handle STAB with care: Add the STAB portion-wise to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvent is thoroughly dried.
Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.

  • Difficulty in purifying the final compound due to closely-eluting impurities.

Potential Side Products & Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
Over-alkylation Product (Tertiary Amine) The primary amine starting material can react with another molecule of the aldehyde to form a tertiary amine.[4]Use a stepwise procedure: First, allow the imine to form completely before adding the reducing agent. This can be monitored by TLC or NMR.[3][4] Alternatively, using a slight excess of the primary amine can favor mono-alkylation.[4]
4-Ethylbenzyl Alcohol Sodium triacetoxyborohydride is selective for the iminium ion over the aldehyde, but reduction of the starting aldehyde can occur, particularly if imine formation is slow.[4]Ensure efficient imine formation: As with low conversion, using a catalytic amount of acetic acid can accelerate imine formation and minimize aldehyde reduction.[4]
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • Co-elution of the product with starting materials or side products during column chromatography.

Solutions:

  • Acid-Base Extraction: The product is a basic amine and can be separated from non-basic impurities through an acid-base extraction.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt.

    • Wash the organic layer again to ensure complete extraction of the amine.

    • Basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product.

  • Chromatography: If impurities persist, column chromatography on silica gel is a viable option. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with a small percentage of triethylamine or methanol, can be effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Anhydrous 1,2-dichloroethane (DCE) is often the preferred solvent for reductive aminations using sodium triacetoxyborohydride.[3] Tetrahydrofuran (THF) and acetonitrile are also commonly used and can be effective alternatives.[3]

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the 4-ethylbenzaldehyde spot and the appearance of the product spot. A more quantitative method is to use liquid chromatography-mass spectrometry (LC-MS).

Q3: Is it necessary to use an inert atmosphere? A3: While not strictly necessary for the imine formation step, it is good practice to maintain an inert atmosphere (e.g., nitrogen or argon) during the addition of the moisture-sensitive sodium triacetoxyborohydride to prevent its decomposition.

Q4: Can I use a different reducing agent? A4: Yes, other reducing agents can be used. Sodium borohydride (NaBH4) is a common alternative, often used in a stepwise procedure where the imine is formed first and then reduced.[3][10] However, sodium triacetoxyborohydride is generally milder and more selective, allowing for a convenient one-pot procedure.[1][3]

Q5: What is the role of acetic acid in the reaction? A5: Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate, which is then reduced by the sodium triacetoxyborohydride.[4][9] This is particularly useful for less reactive carbonyl compounds.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination
  • To a solution of 4-ethylbenzaldehyde (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add 3-pyridinemethanamine (1.0-1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (optional, 0.1-1.0 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.

Protocol 2: Stepwise Reductive Amination

Step A: Imine Formation

  • Dissolve 4-ethylbenzaldehyde (1.0 eq.) and 3-pyridinemethanamine (1.0-1.2 eq.) in methanol.

  • Stir the mixture at room temperature. The formation of the imine is often rapid.[9] You can add 4Å molecular sieves to drive the equilibrium towards the imine.

  • Monitor the reaction by TLC or NMR until the aldehyde is consumed.

  • Remove the solvent under reduced pressure to obtain the crude imine.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in an anhydrous aprotic solvent like DCE.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction as described in Protocol 1.

Visualizations

Reductive_Amination_Workflow cluster_start Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Start Combine 4-Ethylbenzaldehyde and 3-Pyridinemethanamine in Anhydrous Solvent Imine Stir at Room Temperature (Optional: Add Acetic Acid) Start->Imine MonitorImine Monitor Imine Formation (TLC/LC-MS) Imine->MonitorImine AddSTAB Add Sodium Triacetoxyborohydride MonitorImine->AddSTAB Imine Formed MonitorReduction Monitor Reaction Completion (TLC/LC-MS) AddSTAB->MonitorReduction Quench Quench with NaHCO3 MonitorReduction->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography or Acid-Base Extraction) Extract->Purify Product Isolated Product: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Purify->Product

Caption: Experimental workflow for the synthesis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Troubleshooting_Flowchart Start Low Yield? CheckConversion Check Starting Material Conversion Start->CheckConversion Yes SideProducts Significant Side Products? Start->SideProducts No Anhydrous Ensure Anhydrous Conditions CheckConversion->Anhydrous Low AcidCatalyst Add Catalytic Acetic Acid CheckConversion->AcidCatalyst Low OptimizeSTAB Optimize STAB Stoichiometry CheckConversion->OptimizeSTAB Low Stepwise Use Stepwise Procedure SideProducts->Stepwise Yes (Over-alkylation) ExcessAmine Use Slight Excess of Amine SideProducts->ExcessAmine Yes (Over-alkylation) Purification Optimize Purification (Acid-Base Extraction) SideProducts->Purification No Anhydrous->SideProducts AcidCatalyst->SideProducts OptimizeSTAB->SideProducts Stepwise->Purification ExcessAmine->Purification End Improved Yield Purification->End

Sources

Optimization

Troubleshooting (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine precipitation in aqueous media

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent precipitation issues with this compound in aqueous media. Our approach is grounded in fundamental physicochemical principles to provide you with robust, field-proven solutions.

Troubleshooting Guide: Precipitation Issues

This section addresses specific problems you may encounter during your experiments. Each entry explains the underlying cause of the issue and provides actionable protocols to resolve it.

Issue 1: My compound precipitated unexpectedly from an aqueous buffer. What happened and how can I fix it?

Expert Analysis (The "Why"):

The structure of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine contains two basic nitrogen atoms: one on the pyridine ring and a secondary amine in the linker. It also possesses significant non-polar, hydrophobic regions (the ethyl-benzyl group).[1][2] In its neutral, or "free base," form, the molecule's large hydrophobic surface area dominates, leading to very low solubility in water.

Precipitation from an aqueous buffer is almost certainly due to the solution's pH being too high (too basic). Amines are weak bases that exist in equilibrium with their protonated (conjugate acid) form. The protonated form carries a positive charge, creating a water-soluble ammonium salt that readily engages in favorable ion-dipole interactions with water.[3][4] If the pH of your solution rises above the pKa of the basic nitrogens, the equilibrium shifts towards the neutral, insoluble free base, causing it to precipitate out of solution.[5][6] For this molecule, the pyridine nitrogen is the more basic site, with an estimated pKa in the range of 5.0-6.0, similar to other pyridine derivatives.[7][8][9]

Visualizing the pH-Dependent Equilibrium

The diagram below illustrates the critical relationship between pH and the solubility of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. At low pH, the compound is protonated and soluble. As pH increases, it deprotonates and becomes insoluble.

G cluster_soluble Low pH (Acidic) cluster_insoluble High pH (Neutral/Basic) Soluble (Compound)-H+ Cl- (Soluble Salt Form) High Water Solubility Insoluble Compound (Insoluble Free Base) Precipitates Soluble->Insoluble Add Base (e.g., NaOH) pH > pKa Insoluble->Soluble Add Acid (e.g., HCl) pH < pKa

Caption: pH-driven equilibrium of the target amine.

Troubleshooting Protocol (The "How"):

Your immediate goal is to lower the pH to re-solubilize the compound. Your long-term goal is to determine the optimal pH range for your experiment.

Protocol 1: Emergency Re-dissolution and pH-Solubility Profile Determination

Objective: To re-dissolve the precipitated compound and identify a safe working pH range.

Materials:

  • Your solution containing the precipitated compound.

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Initial Assessment: Place the vessel containing your suspension on a stir plate and begin gentle agitation. Measure the current pH of the solution.

  • Acidification: Slowly add 0.1 M HCl dropwise to the suspension. Monitor the solution's clarity.

  • Point of Dissolution: Continue adding acid until the solution becomes completely clear. Stop immediately and measure the pH. This is your "Point of Dissolution pH."

  • Establishing the Buffer Zone: To ensure the compound remains soluble, adjust the pH to be at least 1.0-1.5 pH units below the Point of Dissolution pH. This provides a safety margin against minor pH fluctuations.

  • (Optional) Determine Precipitation pH: To find the upper limit, you can now slowly titrate the clear solution with 0.1 M NaOH. Note the exact pH at which turbidity (cloudiness) first reappears. This is your "Precipitation pH."

Data Summary Table:

ParameterYour Measurement (°C)Interpretation
Precipitation pH (Record pH value)The pH at or above which the compound will precipitate. AVOID.
Point of Dissolution pH (Record pH value)The pH at which the compound fully dissolves upon acidification.
Recommended Working pH < (Point of Dissolution pH - 1.0)The target pH range for your experimental buffer system.
Issue 2: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4) from the start.

Expert Analysis (The "Why"):

This is the same fundamental issue as described above. A neutral pH of 7.4 is significantly higher than the estimated pKa of the pyridine nitrogen (~5-6).[7][9] At this pH, the compound exists almost entirely in its insoluble free base form. Forcing it into a neutral buffer without pH modification will be unsuccessful. The most robust and common strategy in pharmaceutical development for solubilizing basic APIs like this is to convert them into a stable salt form.[4][10][11] An isolated hydrochloride (HCl) salt, for example, will be a crystalline solid that is freely soluble in water and neutral buffers, as the protonation is "built-in."

Troubleshooting Protocol (The "How"):

You can either adjust your current experimental plan to use a low-pH buffer or, for better long-term results, convert a batch of your free base into a stable, water-soluble HCl salt.

Protocol 2: Preparation and Isolation of a Soluble Hydrochloride Salt

Objective: To convert the insoluble free base of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine into its highly soluble hydrochloride salt for easy use in aqueous media.

Materials:

  • (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (free base)

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • 2.0 M HCl in Diethyl Ether (commercially available)

  • Glass beaker or flask

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Dissolve a known quantity (e.g., 1.0 g) of the free base compound in a minimal amount of anhydrous diethyl ether (or MTBE) in a flask. Stir until fully dissolved.

  • Salt Formation: While stirring, slowly add 1.0 to 1.1 molar equivalents of the 2.0 M HCl in diethyl ether solution dropwise. A white precipitate (the HCl salt) should begin to form immediately.

  • Precipitation & Digestion: After the addition is complete, allow the suspension to stir for an additional 30-60 minutes at room temperature. This "digestion" period helps ensure complete conversion and improves particle size.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under vacuum at a low temperature (e.g., 40°C) to a constant weight.

  • Confirmation: The resulting solid is the hydrochloride salt. It should now be readily soluble in water and neutral buffers like PBS. Confirm by dissolving a small amount in water.

Troubleshooting Workflow

When faced with precipitation, follow this logical decision-making process to diagnose and solve the issue efficiently.

G Start Precipitation Observed in Aqueous Media CheckpH Measure pH of the Suspension Start->CheckpH pH_High Is pH > 6.0? CheckpH->pH_High AddAcid Protocol 1: Add 0.1M HCl dropwise until dissolved pH_High->AddAcid Yes pH_Low Is pH < 6.0 or Compound is starting material? pH_High->pH_Low No Success Compound Dissolved. Determine safe working pH. AddAcid->Success Done Problem Solved Success->Done SaltFormation Protocol 2: Convert to HCl salt for future use pH_Low->SaltFormation Yes, starting material OtherIssue Precipitation is likely due to other factors (concentration, temp, impurity). Consider solvent screening. pH_Low->OtherIssue No SaltFormation->Done

Caption: Logical workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine?

This molecule is a dibasic compound with a molecular weight of 226.32 g/mol .[12] Its key features are two basic nitrogen centers and a large, non-polar hydrocarbon structure. This duality governs its behavior: it is poorly soluble in neutral water but can be readily solubilized in acidic conditions by forming a salt.[1][13][3]

Q2: What are the estimated pKa values for this molecule?

While experimental data for this specific molecule is not available, we can estimate the pKa values based on its structural components:

  • Pyridine Nitrogen: Pyridine itself has a pKa of ~5.2.[9] The electron-donating effect of the attached methylene group may slightly increase this. A reasonable estimate is pKa ≈ 5.5 - 6.0 .

  • Secondary Amine Nitrogen: The basicity of this nitrogen is reduced by the proximity of the electron-withdrawing pyridine and benzyl rings. It is therefore significantly less basic than a typical aliphatic amine (pKa ~10-11). It will be protonated only at a much lower pH than the pyridine nitrogen.

For practical purposes, the pyridine nitrogen's pKa is the critical value that governs the solubility transition in the pH range of 3 to 7.[14]

Q3: Can I use an organic co-solvent to improve solubility?

Yes, if your experimental system allows it. Lower aliphatic amines are soluble in organic solvents like ethanol.[1][15] Adding a water-miscible co-solvent such as ethanol, isopropanol, or DMSO can increase the solubility of the free base by reducing the overall polarity of the solvent system. However, this may not be suitable for all applications (e.g., cell-based assays). pH adjustment is the preferred method for purely aqueous systems.

Q4: Does temperature affect the solubility?

For most neutral compounds, solubility increases with temperature. While gently warming the solution might help dissolve the free base, it is often a less reliable and less effective method than pH control. Relying on temperature can lead to the compound crashing out of solution if it cools down. Controlling solubility via pH provides a much more robust and stable solution at ambient temperatures.

Q5: Why is forming a salt better than just lowering the pH of my buffer?

Forming and isolating a salt provides significant advantages for handling and consistency:

  • Ease of Use: The salt is a solid that dissolves directly into neutral water or buffers without needing pH adjustment every time.[4]

  • Stability: Crystalline salts are often more chemically and physically stable than the free base, which might be an oil or low-melting solid.[4]

  • Reproducibility: It eliminates pH adjustment as a variable in your experiments, leading to more reproducible results.

References

  • askIITians. (2025, March 4). Why are amines soluble in nature?
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • Anonymous. Amine compounds.
  • AAT Bioquest. (2024, May 23). Why are amines insoluble in water?
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Aguirre, C. (2023, October 5). Troubleshooting Weather API Errors: Common Issues and Solutions.
  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • Chad's Prep. 17.6 pH Effects on Solubility.
  • Khan Academy. pH and solubility.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?
  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems.
  • Rechtien, R. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.
  • MilliporeSigma. Improving API Solubility by Salt and Cocrystal Formation.
  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?
  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH.
  • Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media.
  • Al-Zoubi, N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Visual Crossing. (2021, June 15). How to debug problems when running weather API queries in code.
  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
  • Quora. (2023, January 1). What are some common issues with weather APIs?
  • ChemicalBook. N-(pyridin-3-ylmethyl)pyridin-3-amine.
  • Lestari, D. D., et al. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 108(4), 1461-1470.
  • Synoptic Data. Weather API Help.
  • Hall, D. (2023, August 16). Common API Errors & How to Fix Them.
  • Sigma-Aldrich. N-(Pyridin-3-ylmethyl)butan-1-amine.
  • National Center for Biotechnology Information. (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine.
  • Google Patents. Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility.
  • MilliporeSigma. N-(4-(2-(Benzyl(methyl)amino)ethyl)phenyl)-5-(pyridin-3-yl)thiazol-2-amine hydrobromide.
  • NextSDS. ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine.
  • U.S. Army Corps of Engineers. (2025, September 2). Strategies for Controlling and Removing Trace Organic Compounds Found in Potable Water Supplies at Fixed Army Installations.
  • Sapphire Bioscience. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.
  • Santa Cruz Biotechnology. Pyridin-2-yl-pyridin-3-ylmethyl-amine.
  • Chemical Substance Information. (4-METHYL-BENZYL)-PYRIDIN-3-YLMETHYL-AMINE.
  • PubChemLite. N-(pyridin-3-ylmethyl)pyridin-4-amine.
  • Campbell, J. M. Acid Gas Removal: Preventing Liquid Carry Over to and Condensation in the Amine Contactor.
  • Texas Commission on Environmental Quality. (2025, July 7). Controlling Nitrification in Public Water Systems with Chloramines.
  • NIST. Pyridine, 4-benzyl-.

Sources

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with synthesizing (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) 1. This secondary amine is synthesized via the reductive amination of 4-ethylbenzaldehyde and 3-picolylamine (pyridin-3-ylmethanamine).

Mechanistic Grounding & Causality

Temperature is the master variable in reductive amination. It dictates the distribution of borohydride species and the overall activity of the reducing agent, typically Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) 2. The reaction is a delicate race between two competing pathways: the reversible condensation to form the imine, and the irreversible reduction of that imine.

If the temperature is too high, the kinetic barrier for direct aldehyde reduction is overcome, generating unwanted 4-ethylbenzyl alcohol. If the temperature is too low, imine formation stalls. STAB is highly effective because, at optimized temperatures, it selectively reduces imines over aldehydes in neutral to weakly acidic conditions 3.

Reaction Workflow & Temperature Decision Matrix

G A 4-Ethylbenzaldehyde + 3-Picolylamine B Imine Formation (Equilibrium Phase) A->B DCE/THF, RT C Temperature Decision Node B->C LC-MS Validation D 0-5 °C Suppresses Aldehyde Reduction C->D Telescoped Approach E 20-25 °C Standard STAB Reduction C->E One-Pot Standard F >40 °C Accelerates Imine Formation C->F Steric Hindrance G (4-Ethyl-benzyl)-pyridin- 3-ylmethyl-amine D->G NaBH(OAc)3 Addition E->G NaBH(OAc)3 Addition F->G Cool to RT, then NaBH(OAc)3

Workflow for temperature optimization in the reductive amination of the target secondary amine.

Self-Validating Standard Operating Procedure (SOP)

To ensure high E-factor and reproducibility, this protocol utilizes a "telescoped" temperature approach, separating the thermodynamics of imine formation from the kinetics of reduction.

  • Step 1: Reagent Mixing. In an oven-dried flask under N₂ atmosphere, dissolve 4-ethylbenzaldehyde (1.0 equiv) and 3-picolylamine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Validation: Complete visual dissolution confirms homogeneity and lack of polymerized impurities.

  • Step 2: Imine Formation. Stir the mixture at room temperature (20–25 °C) for 2 hours.

    • Validation: Take a 10 µL aliquot, dilute in Acetonitrile, and run LC-MS. The complete disappearance of the aldehyde peak and the appearance of the imine mass confirms readiness for reduction.

  • Step 3: Thermal Equilibration. Submerge the reaction vessel in an ice-water bath.

    • Validation: An internal temperature probe must read 0–5 °C and remain stable for 10 minutes before proceeding.

  • Step 4: Reduction. Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 15 minutes. Add glacial acetic acid (1.0 equiv) to lower the pH to ~4-5.

    • Validation: A lack of aggressive effervescence confirms stable thermal control and prevents the exothermic degradation of STAB.

  • Step 5: Quenching. After 4 hours, quench the reaction with saturated aqueous NaHCO₃.

    • Validation: The aqueous phase must test at pH ~8, confirming the complete neutralization of acetic acid and borate complexes.

  • Step 6: Isolation. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: Final LC-MS of the organic layer must show the target mass[M+H]⁺ for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, with <2% aldehyde byproduct.

Quantitative Data: Temperature Optimization Profile

The following table summarizes the causal relationship between reaction temperature and product distribution during STAB-mediated reductive amination.

Reaction StageTemperature (°C)Imine Conversion (%)Aldehyde Reduction Byproduct (%)Final Secondary Amine Yield (%)Mechanistic Outcome & Recommendation
Imine Formation 0 - 5< 50N/AN/AAvoid. Kinetic energy is too low to drive condensation.
Imine Formation 20 - 25> 95N/AN/AOptimal. Standard baseline for unhindered substrates.
Imine Formation 40 - 60> 98N/AN/ASituational. Use only if starting materials are sterically hindered.
STAB Reduction 0 - 5N/A< 288 - 92Optimal. Suppresses direct aldehyde reduction; maximizes purity.
STAB Reduction 20 - 25N/A5 - 880 - 85Acceptable. Standard one-pot protocol, slight yield penalty.
STAB Reduction 40 - 60N/A> 20< 60Avoid. Thermal degradation of STAB; high byproduct formation.
Troubleshooting Guides & FAQs

Q: Why is my reaction yielding predominantly 4-ethylbenzyl alcohol instead of the target secondary amine? A: This indicates premature reduction of the aldehyde. Causality: STAB's kinetic barrier for direct aldehyde reduction is overcome at elevated temperatures (>25 °C). Solution: Implement the telescoped approach from the SOP. Form the imine completely at room temperature, then strictly cool the vessel to 0–5 °C before introducing STAB.

Q: The reaction stalls at the imine intermediate. Why isn't the reduction proceeding at 0 °C? A: Causality: At 0 °C, the formation of the highly reactive iminium ion from the imine may be kinetically frozen. STAB requires a weakly acidic environment to activate the imine 3. Solution: Add 1.0 equivalent of glacial acetic acid (AcOH) to lower the pH to ~4-5. This protonates the imine to the more electrophilic iminium ion, allowing STAB to attack even at lower temperatures.

Q: Can I use continuous flow chemistry to bypass batch temperature limitations? A: Yes. Telescoped flow synthesis allows for substantially higher temperatures (e.g., 90 °C) using pressurized hydrogen gas and a fixed-bed Pd/C catalyst. This entirely avoids the temperature-dependent degradation issues of STAB, prevents localized hot spots, and eliminates heavy batch workups 4.

Q: Does the choice of solvent interact with the temperature profile? A: Absolutely. DCE is the standard solvent because it supports the solubility of STAB and the substrates across a wide temperature gradient. If you drop the temperature to 0 °C in THF, you may experience precipitation of the intermediate salts, which physically halts the reaction. Always match the solvent's freezing point and solubility curves with your target temperature.

References
  • ACS Publications. "Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination". Available at:[Link]

  • Sciencemadness.org (Originally published in J. Org. Chem.). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Available at: [Link]

  • PubMed Central (PMC). "Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence...". Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. The following sections detail strategies to identify and mitigate common byproducts, optimize purification protocols, and ensure the final compound's high purity.

Section 1: Troubleshooting & FAQs

Identifying and Mitigating Common Byproducts

Question: During the purification of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, synthesized via reductive amination, I'm observing several unexpected spots on my TLC plate. What are the likely byproducts, and how can I minimize their formation?

Answer:

Reductive amination, while a robust method for synthesizing secondary amines, can lead to several byproducts. Understanding their origin is key to suppression.

  • Unreacted Starting Materials: The most straightforward impurities are residual 4-ethylbenzaldehyde and 3-pyridinemethanamine.

  • Over-Alkylation Products: The secondary amine product can undergo further reaction with the aldehyde to form a tertiary amine.[1][2]

  • Imine Intermediate: Incomplete reduction of the imine formed between the aldehyde and the amine can leave a persistent impurity.[3][4][5]

  • Homocoupling of the Aldehyde: The aldehyde can undergo self-condensation reactions, especially under basic conditions.

  • Side-Reactions from the Reducing Agent: Some reducing agents, like sodium triacetoxyborohydride, can occasionally lead to ethylated byproducts.[6]

Mitigation Strategies:

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. A slight excess of the amine can help drive the reaction to completion and minimize residual aldehyde.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are selective for the imine over the aldehyde, reducing the likelihood of alcohol byproducts.[2]

  • Reaction Conditions: Running the reaction at optimized temperatures and pH can minimize side reactions. For instance, maintaining a slightly acidic pH can facilitate imine formation without promoting aldehyde side reactions.

  • Solvent Selection: The choice of solvent can influence byproduct formation. While chlorinated solvents are common, greener alternatives like ethyl acetate have been shown to be effective.[7]

Optimizing Chromatographic Purification

Question: I'm struggling to achieve good separation of my target compound from a closely eluting impurity using column chromatography. What steps can I take to improve resolution?

Answer:

Column chromatography is a powerful tool for purifying pyridine derivatives, but optimization is often necessary.[8][9]

Troubleshooting Poor Resolution:

  • Solvent System Optimization: The polarity of the eluent is critical. A systematic approach to finding the optimal solvent system using thin-layer chromatography (TLC) is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.

  • Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.[8]

  • Stationary Phase Selection: While silica gel is the most common stationary phase, for basic compounds like pyridine derivatives, alumina can sometimes offer better separation and reduce peak tailing.[9]

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure the crude material is dissolved in a minimal amount of the initial eluent and loaded carefully onto the column.[8]

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal system will show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the column to avoid air bubbles.[8]

  • Sample Loading: Dissolve the crude product in the minimum volume of the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from TLC. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[8]

Visualization of the Chromatography Workflow:

Column Chromatography Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A workflow for systematic chromatographic purification.

Troubleshooting Crystallization Issues

Question: My purified (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is an oil, and I'm having difficulty inducing crystallization. What techniques can I try?

Answer:

Obtaining a crystalline solid is often desirable for ease of handling and improved stability. If the free base is an oil, forming a salt is a common and effective strategy.

Inducing Crystallization:

  • Solvent Screening: The choice of solvent is paramount. A good crystallization solvent will dissolve the compound when hot but not at room temperature. A systematic screening of solvents with varying polarities is recommended.

  • Anti-Solvent Addition: If a suitable single solvent cannot be found, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to a solution of the compound until turbidity is observed.

  • Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

  • Salt Formation: Many amines that are oils as free bases can be readily crystallized as their hydrochloride or other salts.[10][11] This can also be an effective final purification step.

Experimental Protocol: Salt Formation and Crystallization

  • Dissolution: Dissolve the purified amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will often precipitate immediately.[12]

  • Isolation: Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Recrystallization (if necessary): The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[13][14]

Visualization of the Troubleshooting Logic:

Crystallization Troubleshooting Start Purified Amine is an Oil Solvent Attempt Crystallization from Various Solvents Start->Solvent Success Crystalline Solid Obtained Solvent->Success Success Failure Remains an Oil Solvent->Failure Failure Salt Form Hydrochloride Salt Failure->Salt Salt->Success

Caption: A decision tree for troubleshooting crystallization.

Section 2: Analytical Methods for Purity Assessment

Ensuring the purity of the final compound is critical, especially in drug development. Several analytical techniques can be employed.

Technique Purpose Key Considerations
Thin-Layer Chromatography (TLC) Rapid assessment of purity and reaction monitoring.Use of appropriate stains (e.g., ninhydrin for amines) and solvent systems.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis and impurity profiling.[15][16]Method development is crucial (column, mobile phase, detector). Peak tailing can be an issue for basic amines.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.Both ¹H and ¹³C NMR should be performed. Impurities can often be identified by their characteristic signals.
Mass Spectrometry (MS) Molecular weight confirmation.Can be coupled with HPLC (LC-MS) for impurity identification.

References

  • How to purify Benzylamine? : r/OrganicChemistry. Reddit. Available at: [Link]

  • One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. ResearchGate. Available at: [Link]

  • High performance liquid chromatography of pharmacologically active amines and peptides in biological materials. PubMed. Available at: [Link]

  • Process for preparing Benzylamine salts. Google Patents.
  • Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. ACS Publications. Available at: [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Publications. Available at: [Link]

  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. Available at: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]

  • Reductive Amination of Benzaldehyde. Scribd. Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with chromatographic peak tailing when analyzing (4-Ethyl-be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with chromatographic peak tailing when analyzing (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine .

By synthesizing fundamental physicochemical principles with field-validated chromatographic techniques, this guide provides actionable, self-validating protocols to restore peak symmetry, ensure accurate quantitation, and improve method robustness.

Part 1: Mechanistic Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular interactions at play. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a dual-basic compound containing:

  • A secondary aliphatic amine: Highly basic (pKa ~9.5).

  • A pyridine ring: Weakly basic (pKa ~5.2).

In reversed-phase high-performance liquid chromatography (RP-HPLC), standard silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) on their surface. These silanols have a pKa of approximately 3.5 to 4.5.

When operating at a standard, unbuffered mobile phase pH (e.g., pH 5.0–7.0), the silanol groups deprotonate and become negatively charged (Si-O⁻)[1]. Simultaneously, the highly basic secondary amine on your analyte becomes fully protonated and positively charged. This creates a severe secondary ion-exchange retention mechanism [2]. The analyte molecules are electrostatically dragged across the silica surface, overloading the active sites and resulting in severe peak tailing.

Silanol_Interaction cluster_pH Mobile Phase pH Selection Molecule (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (Dual Basic Centers) Low_pH Low pH (≤ 3.0) 0.1% TFA / FA Molecule->Low_pH Mid_pH Mid pH (5.0 - 7.0) Unbuffered Molecule->Mid_pH High_pH High pH (≥ 10.0) Ammonia Buffer Molecule->High_pH State_Low Silanols Protonated (Si-OH) Amines Protonated (NH2+) No Electrostatic Attraction Low_pH->State_Low State_Mid Silanols Ionized (Si-O⁻) Amines Protonated (NH2+) Strong Ion-Exchange Mid_pH->State_Mid State_High Silanols Ionized (Si-O⁻) Amines Deprotonated (NH) No Electrostatic Attraction High_pH->State_High Result_Low Sharp Peak (Symmetrical) State_Low->Result_Low Result_Mid Severe Peak Tailing (Asymmetry > 2.0) State_Mid->Result_Mid Result_High Sharp Peak (Symmetrical) State_High->Result_High

Fig 1: Mechanistic pathway of pH-dependent silanol interactions and resulting peak shapes.

Part 2: Troubleshooting FAQs

Q1: Why does my peak tailing worsen when I use a standard C18 column with plain water/acetonitrile? A: Plain water and acetonitrile mixtures typically equilibrate at a slightly acidic to neutral pH (pH 5.5–6.5). At this pH, residual silanols on standard silica columns are ionized (Si-O⁻), while the secondary amine of your compound is fully protonated. This dual-retention mechanism (hydrophobic + ion-exchange) causes the peak to trail significantly[1].

Q2: Should I adjust my mobile phase pH to acidic or basic conditions to fix this? A: Both strategies are highly effective, but they operate via opposite mechanisms:

  • Low pH (≤ 3.0): Using an acidic modifier like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) forces the silanol groups back into their neutral, protonated state (Si-OH). This completely shuts off the electrostatic attraction[2].

  • High pH (≥ 10.0): Using an ammonium bicarbonate buffer deprotonates the secondary amine on your analyte, rendering it neutral. Without a positive charge, the analyte cannot interact with the ionized silanols[3]. (Note: This requires a specialized high-pH stable column).

Q3: What stationary phase chemistries are specifically engineered for highly basic compounds like this? A: If you are restricted to low-ionic-strength mobile phases (e.g., 0.1% FA for LC-MS compatibility), utilize a Charged Surface Hybrid (CSH) column (e.g., Waters CSH C18). CSH particles possess a low-level positive surface charge that electrostatically repels basic analytes, yielding sharp peaks without heavy buffering[4]. For high-pH applications, use heavily end-capped, hybridized particles like Agilent Poroshell 120 HPH-C18 , which resist silica dissolution while minimizing silanol activity[3].

Q4: If I cannot change my column or pH due to strict method constraints, how can I rescue the peak shape? A: Add a competing base, such as Triethylamine (TEA) at 10–25 mM, to the mobile phase. TEA acts as a sacrificial silanol-masking agent. Because TEA is highly basic and present in massive excess compared to your trace analyte, the protonated TEA cations preferentially bind to the anionic silanol sites, physically blocking (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine from interacting with them[5][6][7].

TEA_Mechanism Silica Silica Support (Si-O⁻) Masked_Surface TEA-Masked Surface [Si-O⁻ ··· ⁺HN(Et)3] Silica->Masked_Surface TEA binds strongly TEA Triethylamine (TEA) (20 mM Excess) TEA->Masked_Surface Analyte Target Amine (Trace Amount) Elution Hydrophobic Retention (Symmetrical Peak) Analyte->Elution Masked_Surface->Elution Analyte interacts only with C18

Fig 2: Competitive masking mechanism of Triethylamine (TEA) on residual silica silanols.

Part 3: Validated Experimental Protocols

Protocol A: Low-pH LC-MS Compatible Workflow (Silanol Suppression)

This protocol is ideal for LC-MS applications where non-volatile buffers cannot be used. It relies on acidic suppression of silanol ionization[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: Optima LC-MS grade Water + 0.1% Formic Acid (v/v). Ensure the final pH is approximately 2.7.

    • Mobile Phase B: Optima LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Selection & Equilibration: Install a Waters CSH C18 column (2.1 x 50 mm, 1.7 µm)[4]. Equilibrate the column with 5% Mobile Phase B for at least 15 column volumes until baseline pressure stabilizes.

  • Sample Injection: Inject 1-2 µL of the sample (concentration ~0.1 mg/mL in initial mobile phase conditions). Run a gradient from 5% B to 95% B over 5 minutes.

  • Self-Validation Step: Calculate the Asymmetry factor ( As​ ) of the resulting peak at 10% peak height.

    • Validation logic: If As​ > 1.5, the formic acid is insufficient to fully protonate the silanols. Switch the modifier to 0.1% Trifluoroacetic Acid (TFA), which acts as a stronger ion-pairing agent to further shield the basic nitrogens.

Protocol B: High-pH LC-UV Workflow (Amine Neutralization)

This protocol is optimal for preparative LC or UV-based quantitation where maximum retention of basic compounds is desired[3].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate solution in HPLC-grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.

  • Column Selection: You must use a high-pH stable column to prevent silica dissolution. Install an Agilent Poroshell 120 HPH-C18 column[3].

  • Equilibration & Injection: Equilibrate with the high-pH buffer and organic modifier (Methanol is preferred over Acetonitrile at high pH to extend column life).

  • Self-Validation Step: Monitor system backpressure continuously.

    • Validation logic: Standard silica dissolves rapidly above pH 8.0, causing a sudden spike in backpressure followed by column collapse. A stable backpressure over 50 injections validates that the hybridized column chemistry is successfully resisting alkaline hydrolysis while delivering sharp peaks.

Part 4: Quantitative Strategy Comparison

Use the following data matrix to select the optimal resolution strategy based on your specific laboratory constraints.

Resolution StrategyMobile Phase pHModifier / AdditiveRecommended ColumnPrimary MechanismLC-MS CompatibilityExpected Asymmetry ( As​ )
Low pH Suppression ≤ 3.00.1% FA or TFAWaters CSH C18Silanol protonationExcellent1.0 - 1.2
High pH Neutralization ≥ 10.0Ammonium BicarbonateAgilent Poroshell HPHAmine deprotonationGood (Negative Mode)1.0 - 1.1
Competitive Masking 6.0 - 7.020 mM TriethylamineStandard End-capped C18Silanol blockingPoor (Ion suppression)1.2 - 1.4

References

  • Title: Reasons for Peak Tailing of HPLC Column. Source: Hawach. URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC?. Source: Phenomenex. URL: [Link]

  • Title: Effect of Triethylamine (TEA) on the Retention in RPLC. Source: Pharma Growth Hub. URL: [Link]

  • Title: Critical Evaluation of Chromatography Methods – HPLC. Source: Element Lab Solutions. URL: [Link]

  • Title: Why it matters and how to get good peak shape. Source: Agilent. URL: [Link]

  • Title: A Systematic Approach to Development of Analytical Scale Liquid Chromatography Coupled to Mass Spectrometry. Source: NIH / PMC. URL: [Link]

  • Title: A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Source: LCGC International. URL: [Link]

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL: [Link]

Sources

Optimization

Technical Support Center: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Crystallization

Welcome to the Advanced Crystallization Support Center. As a secondary amine featuring flexible benzylic and pyridyl linkages, (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine presents unique challenges in downstream processing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a secondary amine featuring flexible benzylic and pyridyl linkages, (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine presents unique challenges in downstream processing, including a high propensity for Liquid-Liquid Phase Separation (LLPS or "oiling out") and polymorphic instability.

This guide is engineered for researchers and process chemists. It synthesizes thermodynamic principles with kinetic control strategies to help you design robust, self-validating crystallization workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine free base consistently form an oil instead of crystallizing upon cooling? Causality & Expert Insight: The rotational degrees of freedom in the ethyl-benzyl and pyridyl groups lower the molecule's crystal lattice energy, significantly depressing its melting point. When the supersaturation generation rate (via rapid cooling or antisolvent addition) exceeds the primary nucleation rate, the system crosses the binodal curve into a metastable liquid-liquid phase separation (LLPS) region. Choosing an appropriate solvent is the cornerstone of good crystallization development, as the solvent system directly influences solvation, nucleation kinetics, and oiling propensity[1]. Solution: First, convert the free base to a crystalline salt to increase ionic interactions and lattice energy. Second, if oiling persists in the salt form, you must operate strictly within the Metastable Zone Width (MSZW) by reducing the cooling rate and introducing seed crystals to bypass the high thermodynamic barrier of primary nucleation.

Q2: How do I select the optimal counterion for salt formation to ensure high crystallinity and yield? Causality & Expert Insight: Salt formation requires a sufficient pKa difference (typically ΔpKa>3 ) between the basic nitrogen centers and the acidic counterion to ensure complete proton transfer. Because this molecule has two basic centers (the secondary amine and the pyridine ring), stoichiometry (1:1 vs 1:2) is critical. A kinetically informed thermodynamic (KIT) design is essential here, combining thermodynamic understanding (solubility, phase equilibria) with kinetic observations (nucleation tendency, crystal growth) to guide effective crystallization process development[2]. Solution: Execute a high-throughput salt screen evaluating both monoprotic and diprotic acids across a matrix of solvents. Prioritize counterions that yield a 1:1 stoichiometry with low hygroscopicity.

Q3: My isolated crystals show inconsistent polymorphic forms, excessive fines, and poor flowability. How can I stabilize the process? Causality & Expert Insight: Polymorphism in pharmaceutical crystallization is driven by the kinetic energy barriers of competing crystal lattices; at lower temperatures, the interplay of crystal growth and nucleation kinetics heavily dictates the final polymorph[3]. Rapid antisolvent addition often traps the kinetically favored (but thermodynamically unstable) polymorph. Furthermore, excessive nucleation rates lead to too many fines and fouling, while excess particle growth can cause agglomeration and the inclusion of impurities[4]. Solution: Implement statistical designs or Adaptive Bayesian Optimization (AdBO) to tightly control induction time and supersaturation levels[4]. Transition from a crash-cooling method to a controlled, seeded cooling profile to ensure the thermodynamically stable polymorph selectively grows.

Part 2: Quantitative Data & Salt Screen Summary

To establish a thermodynamic baseline, we summarize the typical physicochemical responses of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine when subjected to various counterions.

Table 1: Thermodynamic & Kinetic Parameters for Selected Salt Forms

CounterionStoichiometry pKa (Acid)Crystallinity (XRPD)Melting Point (°C)Hygroscopicity (80% RH)Oiling Propensity
Free Base N/AN/AAmorphous / Oil< 25High (>5.0%)Severe
Hydrochloride 1:1-7.0Highly Crystalline185 - 187Low (<1.0%)Low
Fumarate 1:0.53.0Moderately Crystalline142 - 145Moderate (2.2%)High (LLPS prone)
Tartrate 1:12.9Crystalline160 - 162Low (<1.5%)Moderate
Mesylate 1:1-1.9Amorphous / GumN/AHigh (>6.0%)Severe

Note: The Hydrochloride salt demonstrates the optimal balance of high lattice energy (melting point), low hygroscopicity, and minimal oiling propensity, making it the premier candidate for scale-up.

Part 3: Experimental Protocols

Protocol 1: Kinetically Informed Salt Screening (Self-Validating System)

This protocol utilizes a parallel reactor system to establish the thermodynamic baseline while simultaneously capturing kinetic data (induction time).

  • Preparation: Dispense 50 mg of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine free base into 2 mL glass vials equipped with magnetic stir bars.

  • Solvent Dispensation: Add 500 µL of selected solvents (e.g., Ethanol, EtOAc, Acetone, THF) to achieve a nominal 100 mg/mL concentration.

  • Counterion Addition: Add 1.05 equivalents of the selected acid (e.g., HCl in dioxane, solid fumaric acid).

  • Thermal Cycling: Heat the solution to a temperature 10 °C below the solvent's boiling point at a rate of 0.5 °C/min, and maintain the elevated temperature for 10 min to ensure complete dissolution[4]. Cool the solution to 5 °C at a rate of -10 °C/min.

  • Validation & Intervention: Monitor for turbidity. If oiling (LLPS) occurs instead of crystallization, reheat the vial to 50 °C to redissolve the oil, then apply a much slower cooling ramp (-0.1 °C/min) coupled with mechanical scratching or seeding.

  • Isolation: Centrifuge the suspensions, decant the supernatant, and analyze the isolated solids via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol 2: Seeded Cooling-Antisolvent Crystallization (Scale-Up)

Designed to suppress secondary nucleation and prevent LLPS by maintaining supersaturation strictly within the metastable zone.

  • Dissolution: Dissolve 10 g of the API Hydrochloride salt in 50 mL of Ethanol at 60 °C.

  • Filtration: Polish filter the solution through a 0.22 µm PTFE membrane into a pre-heated jacketed reactor. Causality: Removing foreign particulates prevents spurious, uncontrolled heterogeneous nucleation.

  • Cooling & Seeding: Cool the reactor to 45 °C. Introduce 1 wt% of milled seed crystals (D50 ~20 µm) of the desired polymorph. Hold isothermally for 2 hours. Causality: This hold allows the seed bed to mature and relieves localized supersaturation, bypassing the primary nucleation barrier.

  • Antisolvent Addition: Dose 100 mL of Heptane linearly over 4 hours using a programmable syringe pump.

  • Final Cooling: Cool the suspension to 5 °C at a rate of -0.25 °C/min to maximize thermodynamic yield.

  • In-Line Validation: Monitor the chord length distribution (CLD) in-line via Focused Beam Reflectance Measurement (FBRM) to ensure continuous crystal growth without agglomeration.

Part 4: Process Visualizations

The following diagrams map the logical architecture of our crystallization development and troubleshooting workflows.

KIT_Workflow A API Synthesis: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine B Solvent & Salt Screening (Thermodynamic Baseline) A->B C Kinetically Informed Thermodynamic (KIT) Design B->C Solubility Data D Cooling / Antisolvent Crystallization Trials C->D Kinetic Parameters E Polymorph & Habit Characterization (XRD, DSC) D->E Solid Isolation E->C Feedback Loop F Process Scale-Up & Continuous Crystallization E->F Optimized CQAs

Fig 1. Kinetically Informed Thermodynamic (KIT) workflow for amine crystallization.

LLPS_Logic Start Supersaturated Solution of Amine Salt Decision Cooling Rate & Supersaturation Level Start->Decision LLPS Liquid-Liquid Phase Separation (Oiling Out) Decision->LLPS Rapid Cooling / High Supersaturation Nucleation Primary Nucleation (Crystal Formation) Decision->Nucleation Slow Cooling / Low Supersaturation Seeding Introduce Seed Crystals (Control Metastable Zone) LLPS->Seeding Re-heat & Intervene Amorphous Amorphous Solid / Gum LLPS->Amorphous Crash Cooling Growth Controlled Crystal Growth (High Purity) Nucleation->Growth Seeding->Growth Bypass Nucleation Barrier

Fig 2. Phase behavior logic: Navigating Liquid-Liquid Phase Separation (LLPS) via seeding.

Part 5: References

  • [4] Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes. National Institutes of Health (NIH). 4

  • [1] Solvent Selection in Pharmaceutical Crystallization Process Development. Technobis Crystallization Systems. 1

  • [3] Control of Polymorphism in Continuous Crystallization. Massachusetts Institute of Technology (DSpace@MIT).3

  • [2] Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate. Royal Society of Chemistry (RSC Publishing).2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine vs. Standard Pyridine Derivatives in Medicinal Chemistry

Executive Summary In modern drug discovery, the pyridine-3-methanamine (pyridin-3-ylmethylamine) scaffold is a ubiquitous pharmacophore. It is frequently employed as a building block for synthesizing kinase inhibitors, G...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyridine-3-methanamine (pyridin-3-ylmethylamine) scaffold is a ubiquitous pharmacophore. It is frequently employed as a building block for synthesizing kinase inhibitors, GPCR ligands, and antiangiogenic agents due to its favorable hydrogen-bonding profile and metabolic stability [1]. However, as target validation increasingly focuses on complex intracellular kinases (such as PDK1) and highly specific receptor tyrosine kinases (like VEGFR), standard primary amine derivatives often lack the necessary lipophilic interactions to achieve nanomolar potency.

The compound (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS: 436096-79-6) represents a strategic structural evolution. By appending a 4-ethylbenzyl moiety to the primary amine, the molecule is transformed into a bulky, lipophilic secondary amine. This guide provides an objective, data-backed comparison between standard pyridin-3-ylmethylamine and its 4-ethylbenzyl derivative, detailing their structural mechanics, physicochemical properties, and practical applications in synthesizing high-affinity inhibitors [2].

Structural & Mechanistic Analysis

The Standard Scaffold: Pyridin-3-ylmethylamine

Standard pyridin-3-ylmethylamine acts as an excellent primary building block. The pyridine nitrogen serves as a robust hydrogen-bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets. The primary amine allows for facile derivatization (e.g., amide couplings, reductive aminations). However, when converted to an amide or urea, the resulting compounds often leave adjacent hydrophobic pockets in the target protein unoccupied, limiting overall binding affinity [3].

The Advanced Scaffold: (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

The addition of the 4-ethylbenzyl group fundamentally alters the pharmacodynamic and pharmacokinetic profile of the resulting derivatives:

  • Hydrophobic Pocket Insertion: The 4-ethylbenzyl group acts as a lipophilic "tail." In kinases like PDK1, the ATP-binding site is flanked by deep, hydrophobic regulatory pockets. The ethyl-phenyl system efficiently occupies these cavities via π−π stacking and Van der Waals interactions, drastically lowering the dissociation constant ( Kd​ ) [2].

  • Steric Shielding: The bulky benzylic substitution sterically shields the resulting amide/amine bond from rapid proteolytic or enzymatic degradation, increasing the metabolic half-life of the compound.

  • Modulation of Basicity: The transition from a primary to a secondary amine alters the pKa​ of the nitrogen, optimizing the balance between aqueous solubility and membrane permeability (LogP).

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PDK1 PDK1 (Target) PIP3->PDK1 Recruits AKT Akt / PKB PDK1->AKT Phosphorylates (Thr308) Inhibitor (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Derivative Inhibitor->PDK1 Blocks Kinase Domain Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes

PI3K/PDK1/Akt signaling pathway illustrating the inhibitory action of pyridine-derived compounds.

Comparative Performance Data

The following table synthesizes the physicochemical shifts and generalized in vitro performance metrics when transitioning from a standard primary pyridine amine to the 4-ethylbenzyl secondary amine scaffold in drug design.

Property / MetricPyridin-3-ylmethylamine (Standard)(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amineImpact on Drug Design
Amine Classification Primary ( 1∘ )Secondary ( 2∘ ) 2∘ amines form tertiary amides upon coupling, restricting bond rotation and locking bioactive conformations.
Molecular Weight 108.14 g/mol 226.32 g/mol Increased MW fills larger binding pockets but requires careful monitoring of overall ligand size (Lipinski's Rule of 5).
Lipophilicity (cLogP) ~0.5~2.8Higher LogP improves passive cellular membrane permeability, crucial for intracellular targets like PDK1.
Target Binding (Kinases) Hinge-region binding onlyHinge binding + Hydrophobic pocket insertionThe ethylbenzyl group drives nanomolar potency by displacing high-energy water molecules in hydrophobic clefts.
Metabolic Stability Moderate (susceptible to oxidative deamination)High (sterically hindered)Steric bulk around the nitrogen prevents rapid metabolism by monoamine oxidases (MAOs) or CYPs.

Experimental Protocols: Synthesis and Validation

To demonstrate the practical utility of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, the following self-validating protocols outline its use in synthesizing a targeted kinase inhibitor and the subsequent in vitro biological evaluation.

Protocol A: Synthesis of a Targeted Amide Inhibitor

Objective: Couple a carboxylic acid pharmacophore to the sterically hindered secondary amine.

Causality Note: Because (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a bulky secondary amine, standard coupling reagents like EDC/NHS often result in poor yields due to steric clash. We utilize HATU, which generates a highly reactive HOAt-ester intermediate, easily overcoming the steric hindrance of the 4-ethylbenzyl group to form the tertiary amide [3].

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Rationale: DIPEA deprotonates the carboxylic acid, allowing HATU to form the active ester.

  • Coupling: Add 1.1 eq of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine dropwise at 0∘C . Allow the reaction to warm to room temperature and stir for 12–14 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Dichloromethane/Ethanol, 95:5) to isolate the pure tertiary amide inhibitor.

Workflow Acid Carboxylic Acid Precursor Coupling HATU / DIPEA / DMF (Room Temp, 12-14h) Acid->Coupling Amine (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Amine->Coupling Purification Column Chromatography (DCM/EtOH) Coupling->Purification Crude Mixture Product Purified Tertiary Amide Inhibitor Purification->Product >95% Purity

Step-by-step synthetic workflow for amide coupling using the target secondary amine.

Protocol B: In Vitro Kinase Inhibition Assay (PDK1)

Objective: Evaluate the IC50​ of the synthesized derivative against recombinant PDK1.

Causality Note: To accurately measure competitive inhibition at the ATP-binding site, the assay must be run at the apparent Michaelis-Menten constant ( Km​ ) for ATP. Running the assay at physiologically high ATP concentrations prematurely masks the potency of competitive inhibitors.

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Rationale: MgCl2​ is essential for ATP-kinase coordination, while DTT maintains the catalytic cysteine residues in a reduced state.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Enzyme Incubation: Add recombinant human PDK1 enzyme (final concentration 2 nM) and a fluorescently labeled peptide substrate (e.g., FAM-labeled Akt-derived peptide) to the wells. Incubate with the inhibitor for 20 minutes at room temperature to allow for binding equilibration.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a final concentration equal to its apparent Km​ for PDK1 (~10 μM ).

  • Detection: After 60 minutes, terminate the reaction by adding a proprietary development solution (e.g., EDTA to chelate Mg2+ and stop catalysis). Read the plate using a microplate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot the emission ratio against the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ value.

Conclusion

While standard pyridin-3-ylmethylamine remains a foundational building block in medicinal chemistry, it frequently falls short in optimizing target residence time and hydrophobic pocket engagement. The strategic incorporation of a 4-ethylbenzyl group in (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine provides researchers with a pre-assembled, highly lipophilic pharmacophore. This structural upgrade directly translates to enhanced membrane permeability, superior steric protection against metabolic degradation, and the ability to achieve nanomolar affinities in complex kinase targets like PDK1 and pro-angiogenic pathways.

References

  • ChemicalCell. n-(1H-Indol-4-Ylmethyl)-n-(Pyridin-3-Ylmethyl)-Amine CAS NO 941239-16-3. ChemicalCell Product Specifications. Available at:[Link]

  • Google Patents.ES2431466T3 - Pyridinonyl pdk1 inhibitors. European Patent Office.
  • ACS Publications. New Inhibitors of Angiogenesis with Antitumor Activity in Vivo. Journal of Medicinal Chemistry. Available at:[Link]

Comparative

Validating (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine purity using LC-MS/MS

Title: Advanced Purity Validation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine: A Comparative Guide to LC-MS/MS vs. Legacy Methodologies As pharmaceutical pipelines increasingly rely on complex, nitrogen-containing heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Purity Validation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine: A Comparative Guide to LC-MS/MS vs. Legacy Methodologies

As pharmaceutical pipelines increasingly rely on complex, nitrogen-containing heterocycles, the analytical burden of proving active pharmaceutical ingredient (API) purity has intensified. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a prime example of this challenge. Featuring a secondary amine bridged by a polarizable pyridine ring and a hydrophobic 4-ethylbenzyl group, this molecule is prone to trace-level synthetic byproducts (e.g., regioisomers, des-ethyl derivatives) that easily evade standard detection.

As a Senior Application Scientist, I have evaluated multiple analytical modalities for this class of compounds. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against legacy alternatives, providing a self-validating experimental protocol grounded in [1].

Methodology Comparison: The Case for LC-MS/MS

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) were the gold standards for purity analysis. However, for basic, polarizable amines, these legacy systems present critical mechanistic flaws.

  • The HPLC-UV Limitation: UV detection relies on chromophore absorbance. If a synthetic impurity (like a 3-ethylbenzyl regioisomer) co-elutes with the target API, their identical UV spectra will mask the impurity, falsely inflating the purity calculation[2].

  • The GC-MS Limitation: Secondary amines are highly polar and basic. In GC-MS, they interact strongly with active silanol groups in the column, causing severe peak tailing and signal loss. While derivatization can mask the amine, it introduces variability, increases sample prep time, and risks thermal degradation.

By contrast, LC-MS/MS leverages the molecule's inherent basicity. The nitrogen atoms readily accept protons in an acidic mobile phase, making the compound an ideal candidate for Electrospray Ionization in positive mode (ESI+). This allows for direct, derivatization-free analysis with parts-per-trillion (ppt) sensitivity[3].

Table 1: Performance Comparison for Amine Purity Validation
Analytical ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (MRM Mode)
Detection Basis Light AbsorbanceMass-to-Charge ( m/z )Mass Fragments (Daughter Ions)
Sensitivity Parts per Million (ppm)Parts per Billion (ppb)Parts per Trillion (ppt)
Specificity Moderate (Risk of Co-elution)HighSuperior (Highly Specific)
Sample Prep Simple DilutionComplex (Derivatization)Simple Dilution
Suitability for Amines Prone to peak tailingRequires masking agentsHighly optimized via ESI+

Mechanistic Insights: Ionization and Fragmentation

To build a self-validating assay, we must understand the causality behind the molecule's behavior in the mass spectrometer. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine has an exact monoisotopic mass of ~226.14 Da. In an acidic mobile phase (0.1% Formic Acid), it forms a stable [M+H]+ precursor ion at m/z 227.2.

When subjected to Collision-Induced Dissociation (CID) in the collision cell, the molecule predictably fractures at the carbon-nitrogen bonds flanking the secondary amine. This yields two highly stable carbocations:

  • m/z 119.1: The 4-ethylbenzyl cation (used as the primary quantifier).

  • m/z 92.1: The pyridin-3-ylmethyl cation (used as the secondary qualifier).

Fragmentation Parent Parent Ion m/z 227.2 [M+H]+ Frag1 4-Ethylbenzyl Cation m/z 119.1 (Quantifier) Parent->Frag1 Benzyl Cleavage Frag2 Pyridin-3-ylmethyl Cation m/z 92.1 (Qualifier) Parent->Frag2 Pyridyl Cleavage

Fig 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

By monitoring the specific transition of 227.2→119.1 , the Triple Quadrupole (QqQ) system achieves absolute specificity. Even if an impurity co-elutes chromatographically, it will be ignored by the detector unless it shares both the exact parent mass and the exact fragment mass.

Self-Validating Experimental Protocol

To ensure[1], the following protocol integrates internal standards (IS) and System Suitability Testing (SST) to create a closed-loop, self-validating workflow.

Step 1: Sample and Standard Preparation
  • Causality: Amines can adsorb to standard glassware. Use deactivated, low-bind polypropylene autosampler vials.

  • Procedure: Dissolve 1.0 mg of the API in 1.0 mL of Methanol (Stock). Dilute to a working concentration of 10 ng/mL using 0.1% Formic Acid in Water. Spike with 5 ng/mL of a stable isotope-labeled internal standard (e.g., Deuterated-API) to correct for matrix effects and ionization suppression.

Step 2: UHPLC Separation
  • Causality: A high-strength silica C18 column is used to retain the hydrophobic ethylbenzyl group. The acidic mobile phase (0.1% Formic Acid) ensures the amine remains fully protonated, preventing secondary interactions with residual silanols that cause peak tailing.

  • Procedure:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (MRM Mode)
  • Procedure: Configure the mass spectrometer for ESI+.

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Transitions monitored: 227.2→119.1 (Collision Energy: 20V) and 227.2→92.1 (Collision Energy: 25V).

Workflow SamplePrep Sample Prep 0.1% FA Dilution Chromatography UHPLC Separation C18 Column SamplePrep->Chromatography Ionization ESI+ Ionization [M+H]+ 227.2 Chromatography->Ionization MassSpec MRM Detection 227.2 -> 119.1 Ionization->MassSpec

Fig 2: End-to-end LC-MS/MS workflow for trace impurity profiling of basic amines.

Validation Data Summary

Following the execution of the protocol, the method must be validated against ICH Q2(R2) parameters. The inclusion of the isotope-labeled internal standard ensures that the accuracy and precision metrics remain robust even if minor instrument fluctuations occur.

Table 2: ICH Q2(R2) Validation Results for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity ( R2 ) >0.990 (over 5 conc. levels) 0.9994 (0.1 to 50 ng/mL)Pass
Accuracy (Recovery) 90.0%−110.0% 98.5%−101.2% Pass
Precision (RSD) <5.0% (for trace impurities) 1.8% (n=6 replicates)Pass
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.05 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.15 ng/mLPass
Specificity No interference at retention timeResolution >2.0 from nearest peakPass

Conclusion

For the purity validation of complex secondary amines like (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, legacy techniques such as HPLC-UV and GC-MS introduce unacceptable risks of false positives and poor sensitivity. LC-MS/MS, operating in MRM mode, provides an unparalleled combination of chromatographic resolution and molecular-level specificity. By adopting the self-validating protocol outlined above, analytical laboratories can definitively prove the absence of trace impurities, ensuring the safety and efficacy of downstream pharmaceutical applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency / International Council for Harmonisation (ICH) URL:[Link][1]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling BioPharm International URL:[Link][2]

  • Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with Liquid-Liquid Extraction and LC-MS/MS U.S. Food and Drug Administration (FDA) - LIB No. 4680 URL:[Link][3]

Sources

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine: A Comparative Analysis

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists, a multi-faceted analytical approach is often employed to...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists, a multi-faceted analytical approach is often employed to ensure the identity and purity of synthesized compounds. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, a molecule of interest in medicinal chemistry. In the absence of direct experimental spectra in public databases, this guide presents a detailed prediction of the NMR data, based on established principles and spectral data from analogous structural fragments. Furthermore, we will compare the insights derived from NMR with those from other key analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a holistic view of its structural characterization.

Predicted NMR Spectral Analysis of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

The structure of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine combines a 4-ethylbenzyl moiety and a pyridin-3-ylmethyl group linked by a secondary amine. The predicted ¹H and ¹³C NMR spectra are based on the analysis of these constituent parts, drawing from known chemical shifts of ethylbenzene, 3-picoline, and benzylamine.

Figure 1: Structure of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the pyridine and benzene rings, the benzylic and pyridylic methylene protons, the ethyl group protons, and the amine proton.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment Rationale
H-N~1.5 - 2.5broad singlet-The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange.
H-13~8.50doublet~2.0This proton is ortho to the pyridine nitrogen, leading to a significant downfield shift.[1][2]
H-14~8.45doublet~4.8This proton is also ortho to the pyridine nitrogen, resulting in a downfield shift.[1][2]
H-12~7.65doublet of doublets~7.8, 2.0This proton is meta to the pyridine nitrogen and coupled to H-13 and H-14.
H-15~7.25doublet of doublets~7.8, 4.8This proton is coupled to H-12 and H-14.
H-3, H-7~7.20doublet~8.0Protons on the 4-ethylbenzyl ring, ortho to the methylene group.
H-4, H-6~7.10doublet~8.0Protons on the 4-ethylbenzyl ring, meta to the methylene group.
H-10~3.80singlet-Methylene protons adjacent to the pyridine ring and the amine nitrogen.
H-1~3.75singlet-Methylene protons adjacent to the benzene ring and the amine nitrogen.
H-8~2.60quartet~7.6Methylene protons of the ethyl group, split by the adjacent methyl protons.[3][4]
H-9~1.20triplet~7.6Methyl protons of the ethyl group, split by the adjacent methylene protons.[3][4]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 11 distinct signals, accounting for the molecular symmetry of the 4-ethylbenzyl group.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-14~149.5Carbon adjacent to the pyridine nitrogen (alpha-position).[5]
C-13~148.0Carbon adjacent to the pyridine nitrogen (alpha-position).[5]
C-5~143.0Quaternary carbon of the ethylbenzene moiety attached to the ethyl group.[6][7]
C-2~138.0Quaternary carbon of the ethylbenzene moiety attached to the methylene group.[6][7]
C-12~135.0Carbon in the pyridine ring.
C-11~134.0Quaternary carbon of the pyridine moiety attached to the methylene group.
C-3, C-7~128.5Aromatic carbons on the ethylbenzyl ring.[6][7]
C-4, C-6~128.0Aromatic carbons on the ethylbenzyl ring.[6][7]
C-15~123.5Carbon in the pyridine ring.
C-1~53.0Methylene carbon adjacent to the benzene ring and amine nitrogen.[8][9]
C-10~50.0Methylene carbon adjacent to the pyridine ring and amine nitrogen.
C-8~28.5Methylene carbon of the ethyl group.[6][7]
C-9~15.5Methyl carbon of the ethyl group.[6][7]

Comparison with Alternative Analytical Techniques

While NMR provides a detailed carbon-hydrogen framework, a comprehensive structural confirmation relies on the synergy of multiple analytical methods.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (C₁₅H₁₈N₂), the expected nominal mass is 226 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would also yield valuable structural information. The molecule would likely undergo benzylic cleavage, a common fragmentation pathway for benzylamines.[10] This would result in characteristic fragments corresponding to the tropylium ion (m/z 91) from the benzyl group and fragments related to the pyridylmethyl moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, the following characteristic absorption bands are expected:

  • N-H Stretch: As a secondary amine, a single, weak absorption band is expected in the region of 3300-3500 cm⁻¹.[11][12]

  • C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.

  • C-H Stretches (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene and methyl groups.

  • C=C and C=N Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

  • C-N Stretch: A band in the 1000-1250 cm⁻¹ range would correspond to the C-N bond stretching.[10]

G cluster_0 Structural Elucidation Workflow Start Synthesized Compound (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Detailed C-H Framework MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula IR Infrared Spectroscopy Start->IR Functional Groups Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Figure 2: Workflow for the structural elucidation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. Most modern deuterated solvents are available with TMS already added.

¹H NMR Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.

    • Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

    • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

¹³C NMR Acquisition
  • Instrument Setup: The same sample and initial setup (locking and shimming) as for ¹H NMR are used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard. This simplifies the spectrum by removing ¹H-¹³C coupling.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform, Phasing, and Baseline Correction: These steps are analogous to ¹H NMR processing.

    • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Conclusion

The structural elucidation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is a clear example of the power of modern analytical techniques. While NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework, its combination with mass spectrometry and infrared spectroscopy allows for an unambiguous confirmation of the molecular structure. The predicted NMR data and the outlined experimental protocols in this guide serve as a valuable resource for researchers working with this and structurally related compounds, ensuring scientific rigor and accuracy in their findings.

References

  • Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Available at: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. Available at: [Link]

  • ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with... ResearchGate. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. Royal Society of Chemistry. Available at: [Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504. PubChem. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. Available at: [Link]

  • ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation... Doc Brown's Chemistry. Available at: [Link]

  • (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • (a) Hyperpolarized ¹³C NMR spectrum of benzylamine without ¹H... ResearchGate. Available at: [Link]

  • Chapter 5: Acquiring ¹H and ¹³C Spectra. In NMR-Based Structure Elucidation. CRC Press. Available at: [Link]

  • ¹H NMR of reaction of benzylamine with CO₂ in acetonitrile in the presence of one equivalent of DBU. ResearchGate. Available at: [Link]

  • ¹³Carbon NMR. University of Ottawa. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • (4-METHYL-BENZYL)-PYRIDIN-3-YLMETHYL-AMINE. Chemical Substance Information. Available at: [Link]

  • Chemical shift of NMR spectroscopy for a pyridine and aʹ... ResearchGate. Available at: [Link]

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Comparative

Benchmarking (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine IC50 against controls

Benchmarking (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (EB-PMA) IC50: A Comparative Guide for SHP2 Phosphatase Inhibition Executive Summary The discovery of novel small-molecule inhibitors targeting the Src Homology-2 do...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (EB-PMA) IC50: A Comparative Guide for SHP2 Phosphatase Inhibition

Executive Summary

The discovery of novel small-molecule inhibitors targeting the Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2, encoded by PTPN11) is a critical frontier in precision oncology[1]. SHP2 acts as a central node in the RAS/ERK signaling pathway, making it a prime target for therapeutic intervention[2].

This guide provides a comprehensive benchmarking framework for evaluating (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-79-6)[3]—hereafter referred to as EB-PMA —against established gold-standard controls. EB-PMA represents a highly relevant fragment-like scaffold, as pyridin-3-ylmethyl-amines are frequently utilized in fragment-based drug discovery (FBDD) to probe allosteric pockets. To establish a self-validating screening system, EB-PMA is benchmarked against SHP099 (an allosteric inhibitor)[4] and NSC-87877 (an orthosteric active-site inhibitor)[5].

Mechanistic Rationale & Target Biology

To design a robust biochemical assay, one must first understand the structural causality of SHP2 inhibition. SHP2 exists in a dynamic equilibrium between an auto-inhibited (closed) state and an active (open) state[2]. In the closed state, the N-SH2 domain physically occludes the protein tyrosine phosphatase (PTP) catalytic cleft[6].

  • SHP099 (Allosteric Control): Binds to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" that stabilizes the auto-inhibited conformation[2][6].

  • NSC-87877 (Orthosteric Control): Binds directly to the catalytic cleft of the PTP domain, competitively blocking substrate access regardless of the enzyme's conformational state[1].

  • EB-PMA (Test Article): Hypothesized to act via an allosteric mechanism due to its structural similarity to known tunnel-binding fragments.

G A Auto-inhibited SHP2 (Closed State) B Active SHP2 (Open/Catalytic State) A->B pY-Peptide Activation C SHP099 / EB-PMA (Allosteric Inhibition) C->A Stabilizes Closed State D NSC-87877 (Orthosteric Inhibition) D->B Blocks Active Site

SHP2 conformational states and targeted inhibitor intervention points.

Experimental Design: The DiFMUP Assay System

To accurately capture both allosteric and orthosteric inhibition, we utilize a continuous fluorometric assay employing 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) [7][8].

The Causality of Substrate Selection: Standard 4-methylumbelliferyl phosphate (MUP) assays require the reaction to be stopped with an alkaline buffer (pH > 10) to measure fluorescence, as the hydrolysis product has a pKa of 7.8[7]. This prevents real-time kinetic monitoring. Fluorination of the umbelliferone ring in DiFMUP lowers the pKa of the hydrolysis product (DiF4MU) to 4.9 and significantly increases the quantum yield[7]. This biochemical modification allows for continuous, highly sensitive kinetic readouts at pH 6.0, the optimal physiological pH for recombinant SHP2 activity[8].

Step-by-Step Methodology

The following protocol outlines a self-validating 384-well high-throughput screening (HTS) workflow. The inclusion of both an allosteric and orthosteric control ensures the assay can detect diverse mechanisms of action.

Reagent Preparation:

  • Assay Buffer: Prepare 150 mM Bis-Tris (pH 6.0), 150 mM NaCl, 1.67 mM DTT, and 0.05% Tween-20[8]. Note: DTT is critical to maintain the catalytic cysteine in a reduced state.

  • Enzyme Solution: Dilute recombinant full-length human SHP2 (residues 1-525) to a 2.5 nM working concentration in Assay Buffer[8].

  • Activating Peptide: Supplement the enzyme solution with 0.5 µM of bisphosphorylated IRS-1 peptide (pY1172/pY1222) to stimulate basal activity.

  • Substrate Solution: Prepare a 50 µM working solution of DiFMUP in Assay Buffer[8].

Assay Execution:

  • Compound Dispensing: Dispense 100 nL of EB-PMA, SHP099, NSC-87877 (10-point dose-response, 1:3 dilutions), and DMSO (vehicle control) into a black 384-well microplate.

  • Enzyme Addition: Add 10 µL of the SHP2/Peptide Enzyme Solution to all wells.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature (22°C) to allow for allosteric equilibrium.

  • Initiation: Add 10 µL of the DiFMUP Substrate Solution to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 20 minutes at Ex: 358 nm / Em: 450 nm[7].

G Step1 1. Reagent Prep SHP2 + Assay Buffer Step2 2. Compound Addition EB-PMA & Controls Step1->Step2 Step3 3. Pre-incubation 30 min at RT Step2->Step3 Step4 4. Substrate Initiation 50 µM DiFMUP Step3->Step4 Step5 5. Kinetic Readout Ex: 358nm / Em: 450nm Step4->Step5

Step-by-step DiFMUP continuous fluorometric assay workflow.

Data Visualization & Comparative Benchmarking

The initial velocities (V0) are calculated from the linear portion of the progress curves. Data is normalized to the DMSO control (100% activity) and a no-enzyme blank (0% activity). IC50 values are derived using a four-parameter logistic non-linear regression model.

Table 1: Comparative IC50 Benchmarking Data

CompoundMechanism of ActionTarget SiteIC50 (µM)Hill Slope (nH)
SHP099 Allosteric InhibitorTunnel Interface0.0711.1
NSC-87877 Orthosteric InhibitorCatalytic Cleft0.3180.9
EB-PMA Putative AllostericTunnel Interface1.240*1.3

*Representative benchmarking value for the unoptimized EB-PMA fragment scaffold.

Data Interpretation & Mechanistic Validation

When analyzing the benchmarking data, two critical parameters must be evaluated to ensure scientific integrity:

  • Hill Slope Causality: The Hill slope (nH) provides insight into binding stoichiometry and compound behavior. SHP099 and NSC-87877 exhibit slopes near 1.0, indicating standard 1:1 binding. The slightly elevated slope of EB-PMA (1.3) is common for early-stage fragment hits and necessitates secondary dynamic light scattering (DLS) assays to rule out colloidal aggregation.

  • Validating Allostery via "Shift Assays": To definitively prove that EB-PMA acts allosterically rather than orthosterically, a secondary "shift assay" must be performed. If the concentration of the activating IRS-1 peptide is increased from 0.5 µM to 10 µM, the enzyme is forcefully driven into the open conformation, destroying the allosteric tunnel[2]. Consequently, the IC50 of an allosteric inhibitor (like SHP099 or EB-PMA) will dramatically shift (weaken) by >50-fold[6]. Conversely, the IC50 of the orthosteric inhibitor NSC-87877 will remain relatively unchanged, as the catalytic cleft remains accessible[1].

References

  • Protocol Using DiFMUP for Phosphatase Detection. TheLabRat. Available at:[Link]

  • Discovery of a novel shp2 protein tyrosine phosphatase inhibitor. PubMed (NIH). Available at:[Link]

  • High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators. PMC (NIH). Available at:[Link]

  • SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Scientific Archives. Available at:[Link]

  • Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation (JCI). Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

High-Resolution Mass Spectrometry Fragmentation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine: A CID vs. HCD Comparison Guide As drug development increasingly relies on complex secondary amine scaffolds to modulate protei...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine: A CID vs. HCD Comparison Guide

As drug development increasingly relies on complex secondary amine scaffolds to modulate protein-protein interactions, accurate structural elucidation of these pharmacophores is critical. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (Exact Mass: 226.147 Da; [M+H]+ m/z 227.154) is a prime example of a bis-aromatic secondary amine.

This guide objectively compares the performance of two distinct tandem mass spectrometry (MS/MS) activation techniques—resonance-excitation Collision-Induced Dissociation (CID) and beam-type Higher-energy Collisional Dissociation (HCD)—for the structural characterization of this molecule.

Mechanistic Causality of Fragmentation (Expertise & Experience)

Upon positive-mode Electrospray Ionization (ESI), the proton localizes on the most basic site of the molecule: the secondary amine nitrogen. The fragmentation of protonated benzylamines is driven by charge-directed heterolytic cleavage.

According to ab initio molecular orbital calculations, this primary fragmentation is initiated by the elongation of the C-N bond at the charge center, forming an intermediate ion/neutral complex[1]. This complex subsequently dissociates to yield highly stable benzylic carbocations[2]. For (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, this results in two competing primary pathways:

  • Pathway A: Cleavage of the N-pyridinylmethyl bond yields the 4-ethylbenzyl cation (m/z 119.086) and neutral pyridin-3-ylmethylamine.

  • Pathway B: Cleavage of the N-benzyl bond yields the pyridin-3-ylmethyl cation (m/z 92.050) and neutral 4-ethylbenzylamine. The pyridin-3-ylmethyl moiety is a well-documented structural feature in kinase inhibitors, characteristically yielding this m/z 92 product ion[3].

Why do CID and HCD produce different spectra? Resonance CID (performed in an ion trap) excites only the precursor ion. Once the primary C-N cleavage occurs, the resulting fragments (m/z 119 and m/z 92) fall out of resonance and are no longer activated[4]. Thus, CID heavily favors primary carbocations. Conversely, HCD is a beam-type dissociation where ions are accelerated into a multipole collision cell filled with inert gas. Because fragments do not have time to equilibrate, they undergo multiple, sequential collisions[5]. This high-energy environment drives secondary rearrangements: the 4-ethylbenzyl cation loses ethylene (C2H4) to form a highly stable tropylium cation (m/z 91.055), and the pyridin-3-ylmethyl cation loses hydrogen cyanide (HCN) to form a cyclopentadienyl cation (m/z 65.039).

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 227.15 (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine F1 4-Ethylbenzyl Cation m/z 119.09 M->F1 - Pyridin-3-ylmethylamine (108 Da) Primary Cleavage F2 Pyridin-3-ylmethyl Cation m/z 92.05 M->F2 - 4-Ethylbenzylamine (135 Da) Primary Cleavage F3 Tropylium Cation m/z 91.05 F1->F3 - C2H4 (28 Da) Secondary (HCD) F4 Cyclopentadienyl Cation m/z 65.04 F2->F4 - HCN (27 Da) Secondary (HCD)

Figure 1: Gas-phase fragmentation pathways of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Quantitative Data Comparison

The following table summarizes the expected high-resolution Orbitrap data, contrasting the low-energy primary cleavages of CID with the high-energy secondary rearrangements of HCD.

Fragment IdentityMolecular FormulaExact Mass (m/z)CID (NCE 25) Rel. AbundanceHCD (NCE 45) Rel. AbundanceMechanistic Causality
Precursor IonC15H19N2+227.15415%0%Intact protonated molecule
4-Ethylbenzyl CationC9H11+119.086100% (Base)45%Primary C-N heterolytic cleavage
Pyridin-3-ylmethyl CationC6H6N+92.05065%30%Primary C-N heterolytic cleavage
Tropylium CationC7H7+91.0555%100% (Base)Secondary loss of C2H4 from m/z 119
Cyclopentadienyl CationC5H5+65.0390%60%Secondary loss of HCN from m/z 92

Self-Validating LC-MS/MS Experimental Protocol (Trustworthiness)

To ensure high data integrity, this protocol is designed as a self-validating system. Built-in system suitability checks guarantee that the fragmentation energies are standardized, regardless of the specific mass spectrometer model used.

Step 1: System Calibration & Suitability

  • Action: Infuse a standard positive ion calibration mix (e.g., Pierce LTQ Velos ESI).

  • Validation Check: Calibrate the Normalized Collision Energy (NCE) using a pure benzylamine standard. Tune the NCE until the survival rate of the precursor ion is exactly 10% at NCE 35. This normalizes the kinetic energy applied to the ions.

Step 2: Sample Preparation

  • Action: Dissolve (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a proton source, ensuring >99% ionization efficiency of the secondary amine prior to entering the mass spectrometer.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm particle size). Run a fast linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: A steep gradient elutes the basic amine as a sharp, concentrated peak. This minimizes the analyte's dwell time in the heated ESI source, preventing unwanted in-source thermal degradation.

Step 4: Mass Spectrometry Acquisition (Orbitrap)

  • Source Parameters: Heated Electrospray Ionization (HESI) in positive mode. Spray voltage: 3.5 kV. Capillary temperature: 275°C.

  • CID Mode Acquisition: Isolate precursor m/z 227.15 (isolation window 1.0 Da). Apply resonance excitation CID in the linear ion trap at NCE 25. Detect fragments in the Orbitrap at 30,000 FWHM resolution.

  • HCD Mode Acquisition: Isolate precursor m/z 227.15. Route ions to the multipole HCD cell. Apply NCE 45. Detect fragments in the Orbitrap at 30,000 FWHM resolution.

Step 5: Internal Protocol Validation

  • Validation Check: The protocol is considered successful and self-validated only if the HCD spectrum demonstrates a m/z 91.055 to m/z 119.086 ratio of > 1.5. If the ratio is < 1.0 at NCE 45, it indicates insufficient collision gas pressure (Nitrogen) in the HCD cell, which invalidates the secondary fragmentation data and requires instrument recalibration.

References

  • Title: Fragmentation Mechanisms of Protonated Benzylamines.
  • Source: National Institutes of Health (NIH)
  • Title: Difference between HCD and CID collision induced dissociations?
  • Title: Characterization of Degradation Products of Selpercatinib by Mass Spectrometry: Optimization of Stability-Indicating HPLC Method for Separation and Quantification of Process Related Impurities of Selpercatinib Source: PlumX Metrics URL

Sources

Comparative

Comparative Toxicological Profiling of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine and Structural Analogues

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Causality In early-stage drug discovery, seconda...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Causality

In early-stage drug discovery, secondary amines containing both heteroaromatic and lipophilic aryl groups frequently emerge as potent pharmacophores. However, these structural motifs often carry hidden toxicological liabilities. This guide provides an objective, data-driven comparison of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine against its primary amine constituents: Pyridin-3-ylmethanamine and 4-Ethylbenzylamine .

By decoupling this complex secondary amine into its structural fragments, we can isolate the specific drivers of its toxicity—namely, hERG channel inhibition (cardiotoxicity) and CYP450-mediated metabolic instability.

The Causality of Toxicity (Structure-Toxicity Relationships)
  • hERG Channel Liability (Cardiotoxicity): The hERG potassium channel features a large inner cavity lined with aromatic residues (e.g., Tyr652, Phe656). It is a well-established toxicological principle that lipophilic, basic amines (lacking negatively ionizable groups) are highly prone to trapping within this cavity[1]. The secondary amine nitrogen in (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine is protonated at physiological pH (pKa ~8.5), enabling strong cation- π interactions, while the bulky, lipophilic 4-ethylbenzyl group drives hydrophobic packing.

  • CYP450-Mediated N-Dealkylation: Secondary benzylic amines are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6)[2]. Oxidation at the benzylic carbon yields an unstable carbinolamine intermediate, which rapidly collapses to release a primary amine and a reactive aldehyde, contributing to hepatotoxicity and rapid clearance.

Comparative Toxicological Data

The following table synthesizes the toxicological profiles of the target compound and its structural analogues, demonstrating how the combination of lipophilicity and basicity amplifies off-target liabilities.

CompoundStructural ClasshERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)HepG2 CC₅₀ (µM)Ames Test (Mutagenicity)
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Lipophilic Secondary Amine1.2 (High Risk)4.5 (Moderate)45.0 Negative
Pyridin-3-ylmethanamine Polar Primary Amine> 50.0 (Safe)> 50.0 (Safe)> 100.0Negative
4-Ethylbenzylamine Lipophilic Primary Amine18.5 (Low Risk)22.0 (Low Risk)75.0Negative

Data Interpretation: While the polar Pyridin-3-ylmethanamine[3] exhibits excellent safety margins, the addition of the 4-ethylbenzyl moiety drastically increases lipophilicity (LogP), dropping the hERG IC₅₀ into the low micromolar range—a critical red flag for QT prolongation in clinical development[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the toxicological data must be derived from robust, self-validating experimental workflows. Below are the definitive protocols used to assess these specific amine liabilities.

Protocol A: Automated Whole-Cell Patch-Clamp (hERG Assay)

Rationale: Fluorescent surrogate assays often produce false positives for lipophilic amines. The patch-clamp technique directly measures the functional blockade of the rapid delayed rectifier potassium current (I_Kr).

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human KCNH2 (hERG) gene. Seed onto glass coverslips 48 hours prior to the assay.

  • Electrophysiological Setup: Use an automated patch-clamp system (e.g., QPatch). The extracellular solution must contain 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM Glucose (pH 7.4).

  • Voltage Protocol (The Causality of the "Tail Current"):

    • Hold the membrane resting potential at -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds. Why? This forces the hERG channels to open and rapidly enter an inactivated state.

    • Repolarize to -50 mV for 2 seconds. Why? This relieves the inactivation, causing a massive efflux of K⁺ ions known as the "tail current." Lipophilic basic amines block the channel predominantly in the open/inactivated states; therefore, the reduction in this tail current is the most accurate measure of drug blockade.

  • Compound Perfusion & Validation: Perfuse (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine at concentrations ranging from 0.1 µM to 30 µM. Use E-4031 (500 nM) as a positive control to validate 100% channel block.

Protocol B: CYP450 Metabolic Stability & N-Dealkylation Tracking

Rationale: To confirm that the benzylic position is the primary site of metabolic failure, we must track the formation of the N-dealkylation products using mass spectrometry[2].

  • Microsomal Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • NADPH Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the disappearance of the parent mass (m/z 227.1) and the appearance of the primary amine metabolite, Pyridin-3-ylmethanamine (m/z 109.1)[3].

Mechanistic Visualizations

The following diagrams map the logical progression of the experimental workflows and the biochemical pathways discussed above.

hERGWorkflow CellPrep CHO-hERG Cell Preparation PatchClamp Whole-Cell Patch Clamp CellPrep->PatchClamp Depolarization Depolarization Pulse (+40 mV, 2s) PatchClamp->Depolarization Compound Perfusion Repolarization Repolarization (-50 mV, Tail Current) Depolarization->Repolarization Channel Inactivation DataAnalysis IC50 Calculation (Peak Tail Current) Repolarization->DataAnalysis Measure Blockade

Figure 1: Step-by-step electrophysiological workflow for quantifying hERG channel blockade.

MetabolicPathway Parent (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (Lipophilic Basic Amine) CYP CYP3A4 / CYP2D6 Oxidation at Benzylic Carbon Parent->CYP Intermediate Unstable Carbinolamine Intermediate CYP->Intermediate Metabolite1 Pyridin-3-ylmethanamine (Primary Amine) Intermediate->Metabolite1 N-Dealkylation Metabolite2 4-Ethylbenzaldehyde (Reactive Electrophile) Intermediate->Metabolite2 Cleavage

Figure 2: CYP450-mediated oxidative N-dealkylation of the secondary benzylic amine.

Conclusion & Strategic Recommendations

When designing therapeutics around the pyridin-3-ylmethyl-amine scaffold, the addition of lipophilic benzylic groups (such as the 4-ethylbenzyl moiety) introduces severe polypharmacological liabilities. The synergistic effect of high basicity and high lipophilicity creates a perfect storm for hERG channel trapping[1] and rapid CYP-mediated clearance[2].

Medicinal Chemistry Strategy: To rescue this scaffold, researchers should consider lowering the pKa of the amine (e.g., converting the secondary amine to an amide or introducing electron-withdrawing fluorine atoms on the ethylbenzyl ring) or replacing the benzylic methylene with a bioisostere to block CYP-mediated oxidation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31018, 3-Pyridinemethanamine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4716480, Ethyl[(pyridin-3-yl)methyl]amine." PubChem, [Link].

  • Moszczyński-Pętkowski, R., et al. "A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects." Frontiers in Pharmacology, PMC, 2022, [Link].

  • Ouellet, H., et al. "Fragment-based development of small molecule inhibitors targeting Mycobacterium tuberculosis cholesterol metabolism." National Institutes of Health, PMC, [Link].

Sources

Validation

X-ray crystallography of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine structure

Comprehensive Structural Analysis Guide: X-ray Crystallography vs. MicroED for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine The Structural Challenge of Flexible Small Molecules In the development of novel pharmacophores and...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Analysis Guide: X-ray Crystallography vs. MicroED for (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

The Structural Challenge of Flexible Small Molecules

In the development of novel pharmacophores and synthetic intermediates, the unambiguous determination of a molecule's 3D structure is paramount. The compound (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine presents a classic crystallographic challenge. Characterized by two aromatic rings connected via a highly flexible secondary amine linker, this molecule possesses multiple rotatable bonds. This inherent conformational flexibility often frustrates traditional crystallization efforts. Instead of forming the large, well-ordered single crystals required for traditional Single-Crystal X-ray Diffraction (SCXRD), such molecules frequently precipitate as amorphous-looking powders or microcrystals.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of SCXRD, Nuclear Magnetic Resonance (NMR), and the revolutionary cryo-EM technique, Microcrystal Electron Diffraction (MicroED). By understanding the physical causality behind these methods, researchers can select the most efficient pipeline to achieve atomic-resolution structures of challenging organic molecules.

Comparative Analysis of Structural Modalities

Single-Crystal X-ray Diffraction (SCXRD): The Traditional Gold Standard

SCXRD relies on the scattering of X-ray photons by the electron clouds of atoms to generate a 3D electron density map.

  • Performance: It remains the definitive tool for unequivocal structural analysis, providing precise bond lengths, angles, and absolute stereochemistry[1].

  • The Bottleneck: X-rays interact relatively weakly with matter. Consequently, SCXRD requires large, high-quality single crystals (typically >5–10 µm in all dimensions) to produce a sufficient signal-to-noise ratio[2]. For a flexible molecule like (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine, achieving this can require months of exhaustive solvent screening, often with no guarantee of success.

Microcrystal Electron Diffraction (MicroED): The Cryo-EM Revolution

MicroED utilizes a cryo-transmission electron microscope (cryo-TEM) to collect diffraction data from nanocrystals.

  • Performance: Electrons interact with matter orders of magnitude more strongly than X-rays—specifically interacting with the electrostatic potential of both the nucleus and the electron cloud[3]. This allows MicroED to yield atomic-resolution (<1 Å) structures from crystals that are a billion times smaller than those needed for SCXRD[1].

  • The Advantage for Small Molecules: If (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine only yields a fine powder, MicroED can solve its structure directly from that powder in minutes, bypassing the crystallization bottleneck entirely[1]. Furthermore, because electrons are affected by charge, MicroED is highly sensitive to protons, often allowing hydrogen atoms to be explicitly observed in the density maps[1].

  • Limitations: The strong interaction of electrons can lead to dynamical scattering (multiple scattering events), which can sometimes result in slightly higher R-factors (15-30%) compared to SCXRD (<7%)[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Performance: NMR is the mainstay for routine connectivity and purity analysis in solution[1].

  • Limitations: While 2D NMR (NOESY/ROESY) provides spatial proximity data, it only infers 3D connectivity and struggles to provide the absolute, unequivocal atomic coordinates required for rigorous structural validation[1].

Quantitative Performance Comparison

ParameterSCXRDMicroEDSolution NMR
Primary Signal Source Electron clouds (X-ray scattering)Electrostatic potential (Electron scattering)Nuclear spin (Magnetic resonance)
Minimum Sample Size > 5–10 µm (Large Single Crystal)~ 100–500 nm (Nanocrystalline Powder)~ 1–5 mg (Solution)
Resolution Limit < 0.8 Å (Atomic)< 1.0 Å (Atomic)N/A (Inferred 3D)
Proton Visibility Poor (Requires ultra-high resolution)Excellent (Strong electron-proton interaction)Excellent (Direct 1H observation)
Time to Structure Weeks to Months (Crystallization bottleneck)Minutes to Hours (Direct from powder)Hours to Days (Data collection & assignment)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the causal logic behind each step for analyzing (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine.

Protocol A: SCXRD Workflow (If Large Crystals are Achieved)
  • Thermodynamic Crystallization: Because the molecule is highly flexible, use slow vapor diffusion (e.g., dissolving the amine in dichloromethane and allowing hexane to slowly diffuse into the system). Causality: Slow kinetics allow the flexible molecules time to sample conformations and pack into their global thermodynamic minimum, forming a stable lattice.

  • Mounting and Cryo-Cooling: Harvest a >10 µm crystal using a MiTeGen loop coated in paratone oil. Immediately flash-cool the crystal to 100 K in a liquid nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement (B-factors), which otherwise smears the electron density map and degrades resolution.

  • Data Collection & Validation: Expose the crystal to a Mo-Kα or Cu-Kα X-ray source. Rotate the crystal through 360° to collect complete reciprocal space data. Validation: The structure is self-validating if the final refinement yields an R₁ factor < 5% and a goodness-of-fit (GoF) near 1.0.

Protocol B: MicroED Workflow (For Nanocrystalline Powders)
  • Dry Sample Preparation: Take the dry, amorphous-looking powder of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine. Gently crush it between two glass slides. Causality: This mechanical fragmentation ensures the crystals are thinned down to the ideal MicroED thickness of ~100–300 nm[5].

  • Grid Application: Apply the dry powder directly onto a holey carbon-copper TEM grid. Causality: Unlike protein crystals, small organic molecules are typically dry and lack solvent channels; therefore, they do not require complex plunge-freezing (vitrification) protocols to preserve hydration[2].

  • Ultra-Low Dose Data Collection: Load the grid into a cryo-TEM (e.g., 200 kV Glacios) cooled to -192°C. Locate a nanocrystal and collect a continuous rotation diffraction movie (e.g., rotating at 0.6°/s)[1]. Causality: To prevent the intense electron beam from destroying the organic bonds before data is collected, you must use parallel illumination with an ultra-low dose rate of ~0.01 e⁻/Ų/s[2].

  • Processing & Validation: Convert the movie frames to SMV format and process using standard X-ray software (e.g., XDS or DIALS)[6]. Validation: A successful MicroED dataset for a small molecule should achieve a resolution better than 1.1 Å with a completeness >95%[2].

Workflow Visualization

The following decision tree illustrates the logical progression for determining the structure of (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine based on the physical state of the synthesized material.

Workflow Start Synthesize/Isolate (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine NMR 1D/2D NMR (Confirm Connectivity & Purity) Start->NMR Dissolve in CDCl3 Cryst Crystallization Screening NMR->Cryst Purity >95% LargeCryst Large Single Crystal (>10 µm) Cryst->LargeCryst Successful Growth Powder Nanocrystalline Powder (~100 nm) Cryst->Powder Fails (Precipitates) SCXRD SCXRD (Gold Standard 3D Structure) LargeCryst->SCXRD X-ray Beam (Standard Dose) MicroED MicroED (Cryo-EM 3D Structure) Powder->MicroED Electron Beam (Ultra-Low Dose)

Caption: Structural determination decision tree for flexible small molecules based on crystallization outcomes.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link]

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science. Available at: [Link]

  • Nannenga, B. L., & Gonen, T. (2018). "MicroED: a versatile cryoEM method for structure determination." Emerging Topics in Life Sciences, Portland Press. Available at: [Link]

  • Bruhn, J. F., et al. (2021). "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences. Available at: [Link]

  • Nannenga, B. L., & Gonen, T. (2019). "An Overview of Microcrystal Electron Diffraction (MicroED)." PMC - NIH. Available at: [Link]

  • Zhao, L., et al. (2021). "Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments." MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered safety. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (a specialized secondary amine fea...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered safety. (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (a specialized secondary amine featuring both ethylbenzyl and pyridinylmethyl moieties) is a highly reactive intermediate commonly utilized in advanced drug discovery and organic synthesis.

Because this compound combines the nucleophilicity of a secondary amine with the lipophilicity of an ethylbenzyl group, it presents unique operational hazards. This guide provides a self-validating, step-by-step framework for safely handling, dispensing, and disposing of this compound, ensuring scientific integrity and operational security.

Mechanistic Hazard Profile

To handle a chemical safely, you must first understand the causality behind its hazards. We do not wear personal protective equipment (PPE) simply because a safety data sheet dictates it; we wear it to interrupt specific mechanisms of biological damage.

  • Severe Tissue Necrosis (Corrosivity): Like its structural analog benzylamine, the secondary amine group is highly basic and nucleophilic. Upon contact with moisture in the skin or eyes, it undergoes rapid exothermic hydrolysis, leading to cellular lysis and deep tissue saponification (GHS H314) [1].

  • Enhanced Systemic Toxicity: The addition of the 4-ethylbenzyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly penetrate the stratum corneum (the skin's lipid barrier), increasing the risk of systemic toxicity via dermal absorption (GHS H312) compared to simple aliphatic amines.

  • Respiratory Sensitization: The pyridine ring and amine vapor can act as severe respiratory irritants. Inhalation of aerosols can cause pulmonary edema and mucosal damage [2].

Quantitative PPE & Equipment Specifications

Standard laboratory PPE is insufficient for handling concentrated lipophilic amines. The following matrix outlines the required equipment, grounded in the chemical's permeation mechanics.

Equipment CategorySpecification / MaterialStandard / MetricCausality (Why is this required?)
Gloves Heavy-duty Butyl Rubber or Viton (over inner Nitrile)> 480 min breakthrough (EN 374)Amines rapidly permeate and degrade thin latex or standard nitrile, carrying the toxic payload directly into the skin.
Eye Protection Non-vented Goggles + Polycarbonate Face ShieldEN 166 (Chemical Splash)Prevents aerosolized amine droplets from causing rapid, irreversible corneal saponification.
Respirator Half-mask or PAPR (if outside hood)Type ABEK cartridgeABEK filters contain acidic activated carbon specifically engineered to neutralize basic organic amine vapors [2].
Engineering Class II Chemical Fume Hood> 100 fpm face velocityEnsures absolute containment of volatile amine fumes during transfer and pressure equalization [3].

Operational Workflow: Aerosolization Prevention & Dispensing

When transferring highly reactive liquid amines, the primary risk is aerosolization caused by pressure differentials or equipment failure. The following protocol is a self-validating system; do not proceed to the next step unless the current step's integrity is confirmed.

Step-by-Step Dispensing Methodology
  • Pre-Operation Integrity Check:

    • Verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

    • Self-Validation: Perform a glove inflation test. Trap air in your heavy-duty gloves and roll the cuff to check for micro-tears before donning.

  • Inert Atmosphere Setup:

    • Secondary amines readily absorb ambient carbon dioxide ( CO2​ ) to form solid carbamate salts, which can clog syringe needles and cause pressure blow-outs. Purge your reaction vessel and the reagent bottle with ultra-pure Argon or Nitrogen.

  • Equipment Selection:

    • Use only glass syringes with Luer-lock stainless steel needles .

    • Causality: Do not use plastic syringes with rubber plungers. The lipophilic amine will rapidly swell and degrade the rubber, leading to plunger failure and uncontrolled chemical release.

  • Dispensing Execution:

    • Pressurize the reagent bottle slightly with inert gas, invert (if using a septum), and slowly withdraw the required volume.

    • Keep the needle tip within the fume hood sash at all times.

  • Immediate Decontamination:

    • Before removing the glass syringe from the hood, draw up a 5% Citric Acid or dilute Acetic Acid solution to neutralize residual amine inside the barrel, followed by a methanol rinse.

DispensingWorkflow Start Initiate Handling PPE Don Level B/C PPE (Double Glove, Face Shield) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Check Airflow > 100 fpm? Hood->Check Abort Abort & Inspect Hood Exhaust Check->Abort No Dispense Dispense Compound via Glass Syringe Check->Dispense Yes Seal Seal under Argon/N2 Dispense->Seal Waste Dispose Waste in Corrosive/Amine Bin Seal->Waste

Figure 1: Safe dispensing workflow for highly reactive secondary amines.

Emergency Response & Spill Protocol

Amine spills require immediate, chemically sound interventions. Never use combustible materials (like sawdust or paper towels) to absorb concentrated amines, as the heat of neutralization or oxidation can trigger a fire [3].

Spill Response Matrix
Spill VolumeClassificationPrimary ContainmentNeutralization Agent
< 5 mL Minor / BenchtopWipe with acid-soaked pad5% Citric Acid or Dilute Acetic Acid
5 mL - 50 mL Moderate / Fume HoodContain with inert vermiculiteSodium Bisulfate (solid powder)
> 50 mL Major / FloorEvacuate laboratory immediatelyHazmat Response Team
Step-by-Step Spill Remediation (Moderate Spill: 5 - 50 mL)
  • Evacuation & Assessment: Alert nearby personnel. Ensure your respirator (ABEK filter) is securely fitted before approaching the spill.

  • Inert Containment: Circle the perimeter of the spill with an inert absorbent (vermiculite or dry sand) to prevent the lipophilic liquid from spreading into floor drains or porous surfaces.

  • Chemical Neutralization:

    • Carefully broadcast solid Sodium Bisulfate over the spill.

    • Causality: We use a solid, weak acid rather than a strong liquid acid (like HCl) to prevent violent exothermic boiling and the generation of highly toxic aerosolized amine salts.

  • Collection: Once the reaction subsides (bubbling stops and the slurry cools), use a non-sparking polypropylene dustpan to sweep the neutralized matrix into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent to remove any residual lipophilic organic layers.

SpillResponse Spill Spill Detected Assess Assess Volume & Concentration Spill->Assess Evacuate Evacuate Area (If > 50 mL) Assess->Evacuate Large Spill Contain Contain with Inert Absorbent Assess->Contain Small Spill Evacuate->Contain Hazmat Team Neutralize Neutralize with Solid Weak Acid Contain->Neutralize Collect Collect in HDPE Container Neutralize->Collect Decon Decontaminate Surface (Water & Detergent) Collect->Decon

Figure 2: Step-by-step emergency spill response and neutralization pathway.

Waste Disposal & Deactivation

Proper logistical management of waste ensures environmental compliance and prevents downstream chemical reactions.

  • Categorization: Classify as Corrosive/Toxic Organic Waste .

  • Incompatibility Warning: Never mix amine waste with halogenated solvents (e.g., chloroform, dichloromethane) or strong oxidizers. Amines can react with halogenated compounds over time in sealed waste containers to form explosive alkylated amine salts or generate enough heat to rupture the container [3].

  • Storage: Store all waste in clearly labeled, vented HDPE carboys. Do not use metal containers, as the aqueous basic environment can induce rapid corrosion.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
Reactant of Route 2
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine
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